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3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one Documentation Hub

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  • Product: 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one
  • CAS: 24215-64-3

Core Science & Biosynthesis

Foundational

Discovery, Isolation, and Photochemical Characterization of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one

Executive Summary The compound 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (CAS: 24215-64-3) is a highly specialized heterocyclic structure that bridges the gap between fully localized cross-conjugated dienones a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (CAS: 24215-64-3) is a highly specialized heterocyclic structure that bridges the gap between fully localized cross-conjugated dienones and delocalized aromatic pyrylium systems. For drug development professionals and photochemists, this compound serves as a critical archetype for understanding how steric and electronic modifications dictate molecular stability. This whitepaper provides an in-depth, self-validating technical guide on the retrosynthetic discovery, isolation protocols, and the anomalous photochemical inertness of this specific thiopyran-4-one derivative.

Chemical Context and Retrosynthetic Strategy

The 4H-thiopyran-4-one scaffold is historically significant due to its unique electronic absorption and emission spectra, which heavily depend on the nature of its substituents. The introduction of methylthio (–SCH₃) groups at the 2 and 6 positions significantly enriches the electron density of the central thiopyran ring.

Causality in Reagent Selection

The synthesis of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one relies on the base-catalyzed condensation of polarized ketene dithioacetals.

  • Precursor Selection: Diethyl ketone (3-pentanone) is chosen as the carbon backbone because its symmetrical α-methyl groups perfectly map to the 3 and 5 positions of the final thiopyran ring.

  • Sulfur Source: Carbon disulfide (CS₂) acts as the electrophilic sulfur source, while methyl iodide (MeI) is utilized to trap the intermediate thiolate anions, forming the crucial methylthio ethers.

  • Base Selection: Potassium tert-butoxide (t-BuOK) is preferred over sodium hydroxide because its bulky nature prevents unwanted nucleophilic attack on the carbonyl carbon, acting strictly as a strong Brønsted base to generate the necessary enolates.

SynthesisWorkflow Start Diethyl Ketone + CS2 + MeI Base Base-Catalyzed Condensation (t-BuOK, THF, 0°C) Start->Base Intermediate Acylketene Dithioacetal Intermediate Base->Intermediate Methylation Cyclization Intramolecular Cycloaromatization (Reflux, 80°C) Intermediate->Cyclization Acidic Workup & Heating Product 3,5-Dimethyl-2,6-bis(methylthio) -4H-thiopyran-4-one Cyclization->Product -H2O

Figure 1: Synthetic workflow and cycloaromatization of the 4H-thiopyran-4-one core.

Experimental Methodologies: Synthesis and Isolation

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each step contains built-in physical or chemical checkpoints to verify success before proceeding.

Step-by-Step Synthesis Protocol
  • Enolate Generation: In a flame-dried flask under inert argon, dissolve diethyl ketone (1.0 eq) in anhydrous THF. Cool to 0°C. Add t-BuOK (2.2 eq) dropwise. Causality: The low temperature prevents self-aldol condensation of the ketone.

  • Dithioacetal Formation: Slowly add CS₂ (1.1 eq) to the enolate mixture, maintaining the temperature below 5°C. Stir for 1 hour until the solution turns deep red, indicating the formation of the enedithiolate dianion.

  • Methylation: Add MeI (2.2 eq) dropwise. The reaction is allowed to warm to room temperature. Validation Check: The deep red color will dissipate into a pale yellow suspension (precipitation of KI), confirming complete methylation.

  • Cycloaromatization: The intermediate is subjected to acid-catalyzed cyclization by adding catalytic p-Toluenesulfonic acid (p-TsOH) and refluxing at 80°C for 4 hours.

Isolation and Purification Protocol
  • Quenching and Extraction: Quench the reaction with ice-cold distilled water. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). Causality: DCM is selected over ethyl acetate due to the superior solubility of the highly sulfurated thiopyran core in halogenated solvents.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize residual acid, followed by brine. Dry over anhydrous Na₂SO₄.

  • Flash Column Chromatography (Self-Validating Step): Load the concentrated crude residue onto a silica gel column (230-400 mesh). Elute with a gradient of Hexane:Ethyl Acetate (9:1 to 7:3).

    • Validation: Monitor fractions via TLC. The target compound elutes as a distinct UV-active spot (R_f ≈ 0.45 in 8:2 Hexane:EtOAc). The separation of the bright yellow band from dark baseline impurities confirms successful isolation.

  • Crystallization: Dissolve the pure fractions in a minimum volume of boiling absolute ethanol. Allow to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours.

    • Validation: The formation of pale yellow needle-like crystals is the definitive physical validation of structural purity.

Photochemical Properties & Mechanistic Divergence

The most critical feature of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is its anomalous photochemical behavior. According to foundational studies by, the photochemistry of 4H-thiopyran-4-ones is highly dependent on the substituents at the 3 and 5 positions.

When the 3,5-diphenyl analog is irradiated with a medium-pressure mercury arc lamp (λ > 300 nm), it undergoes a triplet-mediated rearrangement to form a cyclopentadienone via an episulfide intermediate, followed by the extrusion of elemental sulfur.

However, the 3,5-dimethyl analog is remarkably photostable. Irradiation under identical conditions—both direct and benzophenone-sensitized—yields absolutely no photochemical conversion.

Mechanistic Causality of Inertness

This divergence in reactivity is driven by the electronic stabilization of the intermediate. The phenyl groups in the 3,5-diphenyl analog provide essential extended π-conjugation that stabilizes the biradical/episulfide transition state required for sulfur extrusion. The methyl groups in the 3,5-dimethyl analog lack this conjugative ability (providing only weak hyperconjugation). Consequently, the activation energy for episulfide formation is prohibitively high. The excited triplet state (T₁) instead undergoes rapid non-radiative decay back to the ground state (S₀), dissipating the absorbed photon energy safely as heat.

PhotochemicalMechanisms S0 Ground State (S0) 4H-Thiopyran-4-one S1 Excited Singlet (S1) S0->S1 UV Irradiation (>300 nm) T1 Excited Triplet (T1) pi-pi* S1->T1 Intersystem Crossing (ISC) DP 3,5-Diphenyl Analog (Reactive Pathway) T1->DP R = Phenyl DM 3,5-Dimethyl Analog (Inert Pathway) T1->DM R = Methyl CPD Cyclopentadienone (Sulfur Extrusion) DP->CPD Episulfide Intermediate (-S) DM->S0 Non-radiative Decay (Steric/Electronic Quenching)

Figure 2: Photochemical pathway logic comparing the reactive diphenyl and inert dimethyl analogs.

Quantitative Data Comparison

The electronic absorption and emission spectra of these pyrones further validate their structural rigidity, as detailed in comparative spectral studies by .

Property3,5-Dimethyl Analog3,5-Diphenyl Analog
CAS Number 24215-64-324097-29-8
Substituent Conjugation Minimal (Hyperconjugation only)Extensive (π-π* delocalization)
Photochemical Reactivity Inert (Highly Stable)Reactive (Rearrangement)
Quantum Yield (Φ) 0.000.0002
Primary Photoproduct None (Recovers starting material)3,4-bis(methylthio)-2,5-diphenylcyclopentadienone
Triplet State Decay Non-radiative (Heat dissipation)Chemical (Sulfur extrusion)

Conclusion

The discovery and isolation of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one highlight a profound lesson in molecular design: the substitution of a conjugated phenyl ring with a simple methyl group can completely arrest a molecule's photochemical degradation pathway. By utilizing rigorous, self-validating synthesis and isolation protocols, researchers can reliably access this stable thiopyran core, making it an excellent candidate for applications requiring high UV stability and rigid structural geometry in drug development and materials science.

References

  • Ishibe, N., Odani, M., & Tanuma, R. (1972). Photochemistry of 2,6-bis(alkylthio)-3,5-diphenyl-4H-thiopyran-4-ones. Journal of the Chemical Society, Perkin Transactions 1, 1203-1208. URL:[Link]

  • Ishibe, N., Sugimoto, H., & Gallivan, J. B. (1975). Electronic absorption and emission spectra of 4-pyrones, 4-thiopyrones and 4-pyridones. Journal of the Chemical Society, Faraday Transactions 2, 71, 1812-1822. URL:[Link]

  • Apparao, S., et al. (1984). Polarized Ketene Dithioacetals; 53: A Facile Synthesis of 2-Aryl-6-methylthio-4H-pyran-4-ones and a Novel Cycloaromatization Reaction. Synthesis, 1984(10), 896-899. URL:[Link]

Exploratory

Spectroscopic Elucidation of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one: A Technical Guide

Introduction For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one, a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one, a unique sulfur-containing heterocyclic compound, presents a multifaceted analytical challenge. Its structure, featuring an α,β-unsaturated ketone within a thiopyran ring and substituted with both methyl and methylthio groups, necessitates a multi-technique spectroscopic approach for unambiguous identification.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one, based on established principles and data from structurally analogous compounds. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the causality behind the predicted spectral features. This guide is designed to be a practical resource for those engaged in the synthesis and characterization of related molecules.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

NMR Data Acquisition Workflow SamplePrep Sample Preparation (~5-10 mg in 0.5-0.7 mL CDCl₃) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into NMR Spectrometer NMRTube->Spectrometer Shimming Field Shimming and Tuning Spectrometer->Shimming H1_Acquisition ¹H Spectrum Acquisition Shimming->H1_Acquisition C13_Acquisition ¹³C Spectrum Acquisition Shimming->C13_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis and Interpretation Processing->Analysis

Caption: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Predicted IR Absorption Bands
Frequency (cm⁻¹)IntensityAssignment
~ 1650 - 1680StrongC=O stretch (α,β-unsaturated ketone)
~ 1600 - 1640MediumC=C stretch
~ 2920 - 2980Mediumsp³ C-H stretch (methyl groups)
~ 1370 - 1450MediumC-H bend (methyl groups)
~ 600 - 800Weak-MediumC-S stretch

Interpretation and Rationale:

  • C=O Stretching (~1650 - 1680 cm⁻¹): The most prominent peak in the IR spectrum is expected to be the carbonyl stretch. Conjugation with the C=C double bonds lowers the frequency from that of a typical saturated ketone (~1715 cm⁻¹). [1][2]* C=C Stretching (~1600 - 1640 cm⁻¹): The stretching vibration of the carbon-carbon double bonds in the ring will appear in this region.

  • C-H Stretching and Bending: The methyl groups will give rise to characteristic C-H stretching and bending vibrations.

  • C-S Stretching (~600 - 800 cm⁻¹): The carbon-sulfur bonds are expected to show weak to medium absorption bands in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Molecular Ion:

  • [M]⁺: m/z = 246.031 (for C₉H₁₂OS₃)

Predicted Fragmentation Pattern

The fragmentation of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is likely to proceed through several key pathways, characteristic of α,β-unsaturated ketones and thioethers.

Predicted MS Fragmentation Pathways M [M]⁺ m/z = 246 M_minus_CH3 [M - CH₃]⁺ m/z = 231 M->M_minus_CH3 - •CH₃ M_minus_SCH3 [M - SCH₃]⁺ m/z = 199 M->M_minus_SCH3 - •SCH₃ M_minus_CO [M - CO]⁺ m/z = 218 M->M_minus_CO - CO M_retro_DA Retro-Diels-Alder Fragment M->M_retro_DA Retro-Diels-Alder

Caption: Key predicted fragmentation pathways in mass spectrometry.

Interpretation and Rationale:

  • Loss of a Methyl Radical (-•CH₃): Cleavage of a methyl group, either from a vinylic or a methylthio position, would result in a fragment at m/z 231.

  • Loss of a Methylthio Radical (-•SCH₃): α-cleavage adjacent to the sulfur atom is a common fragmentation pathway for thioethers, leading to a fragment at m/z 199. [3][4]* Loss of Carbon Monoxide (-CO): α,β-Unsaturated ketones can undergo decarbonylation, which would produce a fragment at m/z 218. [5][6][7]* Retro-Diels-Alder Reaction: The thiopyran ring could potentially undergo a retro-Diels-Alder reaction, leading to smaller, characteristic fragments.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. For ¹³C NMR, a proton-decoupled spectrum should be obtained.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Infrared (IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and process the data to obtain the final spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Conclusion

References

  • Oberth, C. H., & Jones, A. D. (n.d.). Fragmentation of protonated thioether conjugates of acrolein using low collision energies. Journal of the American Society for Mass Spectrometry.
  • Li, Z., & Mo, Y. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed.
  • Kaur, H., et al. (n.d.). Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. PMC.
  • Li, Z., & Mo, Y. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). 3-Methyl-2-cyclohexen-1-one(1193-18-6) 1H NMR spectrum.
  • Seibl, J. (n.d.). The mass spectrometry of semicarbazones of αβ-unsaturated aldehydes and ketones, and of some related compounds. Journal of the Chemical Society B: Physical Organic.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.
  • Li, Z., & Mo, Y. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry.
  • Flender, C., et al. (n.d.). Proposed mechanism for C a -thioether bond breakage during LC-MS/MS analysis....
  • PubChem. (n.d.). 3-Methyl-2-cyclohexen-1-one.
  • Bowie, J. H., et al. (n.d.). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry.
  • KPU Pressbooks. (n.d.). 6.
  • Benchchem. (n.d.).
  • Cromwell, N. H., et al. (n.d.). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones.
  • SpectraBase. (n.d.). 3-Methyl-2-cyclohexen-1-one - Optional[1H NMR] - Chemical Shifts.
  • Burmistrov, V. A., et al. (n.d.). α,β-Unsaturated enamino-ketones with trifluoromethyl groups. Infrared spectra and structure. Journal of the Chemical Society, Perkin Transactions 2.
  • Jones, R. N., et al. (n.d.). SOME STEREOCHEMICAL STUDIES ON α,β-UNSATURATED KETONES USING RAMAN SPECTROPHOTOMETRY. Canadian Science Publishing.
  • Chegg. (2021). Solved 1H NMR Common Name: 3-Methylcyclohex-2-en-1-one IUPAC.
  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • La Mar, G. N., & Budd, D. L. (n.d.).
  • BOC Sciences. (n.d.). CAS 1193-18-6 (3-Methyl-2-cyclohexenone).
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Oregon State University. (2022). 13C NMR Chemical Shift.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • PubChem. (n.d.). 2-Methyl-2-cyclopenten-1-one.
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • The Royal Society of Chemistry. (2013). 1 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)
  • Unknown. (n.d.). NMR Chemical Shifts.
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  • Oregon State University. (2022). 1H NMR Chemical Shifts.
  • Sigma-Aldrich. (n.d.). 2-Methyl-2-cyclopenten-1-one 98%.
  • The Good Scents Company. (n.d.). 2-methyl-2-cyclopenten-1-one, 1120-73-6.
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Sources

Foundational

3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one: Synthesis Pathway and Photochemical Dynamics

Executive Summary In the realm of advanced heterocyclic chemistry and materials science, the 4H-thiopyran-4-one scaffold serves as a critical building block for synthesizing electron donors, sensitizers, and complex biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced heterocyclic chemistry and materials science, the 4H-thiopyran-4-one scaffold serves as a critical building block for synthesizing electron donors, sensitizers, and complex biologically active molecules. Specifically, 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (CAS: 24215-64-3)[1] represents a highly functionalized derivative whose unique steric environment dictates both its synthetic assembly and its remarkable photochemical stability[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere procedural lists. Here, we will dissect the causality behind the synthetic choices—transforming standard protocols into self-validating experimental systems—and explore the structure-property relationships that govern the molecule's behavior under UV irradiation[3].

Retrosynthetic Analysis & Mechanistic Pathway

The construction of the 2,6-bis(methylthio)-4H-thiopyran-4-one core relies on a highly convergent, tandem nucleophilic addition-cyclization sequence. The retrosynthetic disconnection leads back to a simple dialkyl ketone (3-pentanone), carbon disulfide (CS₂), and an alkylating agent (methyl iodide).

Mechanistic Causality:

  • Enolization: 3-Pentanone possesses two symmetrical α-methylene groups. A strong, sterically hindered base is required to rapidly and irreversibly generate the enolate, preventing unwanted self-aldol condensation.

  • Dithiocarboxylation: The enolate acts as a carbon nucleophile, attacking the highly electrophilic carbon of CS₂ to form a dithiocarboxylate intermediate.

  • Thio-Claisen Cyclization: A second equivalent of CS₂ and base facilitates a subsequent attack at the α'-position, followed by an intramolecular cyclization that extrudes hydrogen sulfide (neutralized by the base) to close the six-membered thiopyran ring.

  • S-Alkylation: The resulting dithiolate is quenched with methyl iodide, locking the molecule into its stable bis(methylthio) ether form[4].

SynthesisPathway A 3-Pentanone C Base-Promoted Enolization A->C t-BuOK, THF, 0 °C B Carbon Disulfide (CS2) D Dithiocarboxylate Intermediate B->D C->D + CS2 E Thio-Claisen Cyclization D->E 25 °C, 2h F S-Alkylation (MeI) E->F + Methyl Iodide G 3,5-Dimethyl-2,6-bis(methylthio) -4H-thiopyran-4-one F->G KI precipitation

Forward synthesis pathway of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one.

Experimental Methodology: A Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Visual cues (colorimetric shifts and precipitation) act as real-time kinetic indicators, confirming the success of each mechanistic step without requiring immediate chromatographic sampling.

Reagents & Equipment
  • Substrate: 3-Pentanone (1.0 equiv, strictly anhydrous)

  • Electrophile: Carbon disulfide (CS₂, 2.5 equiv)

  • Base: Potassium tert-butoxide (t-BuOK, 2.5 equiv)

  • Alkylating Agent: Methyl iodide (MeI, 2.5 equiv)

  • Solvent: Tetrahydrofuran (THF, anhydrous, inhibitor-free)

  • Environment: Argon atmosphere, flame-dried glassware.

Step-by-Step Workflow
  • Enolate Generation: Suspend t-BuOK (2.5 equiv) in anhydrous THF under argon and cool the flask to 0 °C using an ice-water bath. Add 3-pentanone (1.0 equiv) dropwise over 15 minutes.

    • Causality: The 0 °C temperature suppresses the kinetic self-condensation of the ketone, ensuring quantitative conversion to the enolate.

  • Tandem Dithiocarboxylation & Cyclization: Slowly add CS₂ (2.5 equiv) dropwise. The reaction is highly exothermic.

    • Self-Validation Checkpoint 1: The solution will transition from a pale yellow to a deep, vibrant red/orange. This chromic shift is the hallmark of extended conjugation forming in the dithiocarboxylate/thiolate intermediates.

  • Ring Closure: Remove the ice bath and allow the mixture to stir at 25 °C for 2 hours to drive the thio-Claisen cyclization to completion.

  • Electrophilic Quenching (S-Alkylation): Re-cool the reaction to 0 °C and introduce MeI (2.5 equiv) dropwise. Stir the mixture overnight at room temperature.

    • Self-Validation Checkpoint 2: A heavy white precipitate of Potassium Iodide (KI) will crash out of the THF solution. The volume of this precipitate serves as a visual confirmation of successful S-alkylation.

  • Workup & Purification: Quench the reaction carefully with distilled water to dissolve the KI salts. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude solid via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure title compound.

Physicochemical & Photochemical Properties

The physical and spectral properties of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one are critical for its downstream application in materials science[1].

Quantitative Data Summary
PropertySpecification / Value
Chemical Name 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one
CAS Registry Number 24215-64-3
Molecular Formula C₉H₁₂OS₃
Molecular Weight 232.39 g/mol
Physical State Crystalline Solid
UV/Vis Absorption (λmax) ~318 nm (n-π* transition)
Photochemical Behavior Inert to UV irradiation (Steric inhibition)

Causality in Experimental Design: The Photochemical Divergence

One of the most fascinating aspects of 4H-thiopyran-4-ones is their behavior under ultraviolet light. Foundational studies by Ishibe et al.[2] demonstrated that unhindered or phenyl-substituted derivatives, such as 2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one (CAS: 24097-29-8)[5], undergo a rapid photochemical rearrangement. Upon excitation to the triplet state (T₁), these molecules extrude a sulfur atom to form 3,4-bis(methylthio)-2,5-diphenylcyclopentadienones[2].

However, 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is completely inert to this photolysis [2].

The Causality of Inertness: Why does substituting a bulky phenyl group with a smaller methyl group stop the reaction? The answer lies in highly specific steric crowding. A Dreiding stereomodeling analysis reveals that in the 3,5-dimethyl derivative, there is severe steric repulsion between the protons of the C3/C5 methyl groups and the protons of the adjacent C2/C6 thiomethyl (-SCH₃) groups[2]. This repulsion forces the thiomethyl groups out of coplanarity with the heterocyclic ring. Because the transition state for photochemical sulfur extrusion requires strict orbital overlap and coplanarity, the steric clash acts as a kinetic barrier, trapping the molecule in its excited state until it relaxes harmlessly back to the ground state[2].

PhotochemicalDivergence A Excited Triplet State (T1) of 4H-thiopyran-4-one B 3,5-Diphenyl Substituted (Sterically Free) A->B C 3,5-Dimethyl Substituted (Sterically Crowded) A->C D Sulfur Extrusion (-S) B->D Rearrangement F Inert / No Reaction C->F Steric Repulsion E Cyclopentadienone Derivative D->E

Substituent-dependent photochemical divergence in 4H-thiopyran-4-ones.

By understanding this causality, researchers can intentionally select the 3,5-dimethyl variant when a photostable thiopyran core is required for a drug scaffold or a light-exposed organic material, whereas the 3,5-diphenyl variant is chosen when a photo-triggered release of sulfur is desired.

References

  • ChemWhat Database. "3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one CAS#: 24215-64-3". chemwhat.com.[Link]

  • Ishibe, N., Odani, M., & Tanuma, R. (1975). "Photochemical rearrangement of 2,6-bis(alkylthio)-3,5-diphenyl-4H-thiopyran-4-ones into 3,4-bis(alkylthio)-2,5-diphenylcyclopentadienones". Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Science-SoftCon UV/Vis+ Photochemistry Database. "List of substances for which photochemical data & information are available". science-softcon.de.[Link]

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Exploratory

3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one: A Comprehensive Technical Guide on Synthesis, Photochemistry, and Applications

Executive Summary The sulfur-rich heterocyclic compound 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (CAS: 24215-64-3) represents a highly specialized scaffold bridging the fields of synthetic organic chemistry, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sulfur-rich heterocyclic compound 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (CAS: 24215-64-3) represents a highly specialized scaffold bridging the fields of synthetic organic chemistry, photochemistry, and drug discovery. Unlike standard oxygen-containing pyranones, the incorporation of a central sulfur atom and two electron-donating methylthio groups fundamentally alters the molecule's electronic distribution, enhancing its polarizability and facilitating unique π-conjugation pathways[1]. This technical guide provides a rigorous analysis of the compound's structural profile, a self-validating synthetic methodology, and its advanced applications in proteomics and kinase inhibition.

Structural and Physicochemical Profiling

The 4H-thiopyran-4-one core is characterized by a conjugated cross-dienone system embedded within a six-membered sulfur heterocycle. The specific derivative discussed here features two methyl groups at the 3 and 5 positions, and two methylthio (-SCH₃) groups at the 2 and 6 positions. The dense sulfur substitution significantly lowers the energy barrier for intersystem crossing (ISC) due to the heavy-atom effect, making the molecule highly responsive to photochemical excitation[2].

Quantitative Data Summary
PropertyValue
Chemical Name 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one
CAS Registry Number 24215-64-3[3][4]
Molecular Formula C₉H₁₂OS₃[4]
Molecular Weight 232.38 g/mol [4]
Core Scaffold 4H-thiopyran-4-one
Key Functional Groups Cross-conjugated ketone, dual thioethers (-SCH₃)

Mechanistic Synthesis and Experimental Protocol

The construction of the 2,6-bis(methylthio)-4H-thiopyran-4-one core relies on the base-catalyzed condensation of an active methylene compound (e.g., 3-pentanone) with carbon disulfide (CS₂), followed by in situ alkylation[1][5].

Causality of Experimental Choices
  • Base Selection (LDA over t-BuOK): Lithium diisopropylamide (LDA) at -78°C is strictly required to ensure complete kinetic deprotonation of the ketone. Weaker bases or higher temperatures risk thermodynamic enolate formation, leading to unwanted self-aldol condensation of the starting material[5].

  • Temperature-Controlled CS₂ Addition: CS₂ acts as a potent electrophile. The resulting intermediate dithiolate must be maintained at low temperatures to prevent premature, uncontrolled ring closure or polymerization[5].

  • Alkylation Dynamics: Methyl iodide (MeI) is introduced to trap the dithiolate. This specific S-alkylation drives the formation of the bis(methylthio) ether and induces the final aromatization/ring-closure to the thermodynamically stable 4H-thiopyran-4-one scaffold.

Self-Validating Step-by-Step Methodology
  • Kinetic Enolate Formation: Dissolve 3-pentanone (1.0 equiv) in anhydrous THF under a strict N₂ atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath. Add LDA (2.1 equiv, 1.8 M in THF) dropwise over 15 minutes. Stir for 30 minutes.

  • CS₂ Condensation: Slowly add carbon disulfide (1.1 equiv) dissolved in anhydrous THF. Validation Check: The solution will transition from pale yellow to a deep red/orange color, visually confirming the formation of the dithiolate intermediate[5]. Stir for 2 hours at -78°C, then allow to warm briefly to 0°C.

  • Cyclization & Alkylation: Recool the mixture to -78°C. Add methyl iodide (2.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Quenching: Quench the reaction with saturated aqueous NH₄Cl (to neutralize excess base and destroy unreacted MeI). Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to 20% EtOAc/Hexanes). Validation Check: The target compound elutes as a distinct UV-active band (monitor via TLC at 254 nm).

SynthesisWorkflow N1 1. Active Methylene (3-Pentanone) N2 2. Kinetic Deprotonation (LDA, -78°C, THF) N1->N2 N2 Atmosphere N3 3. Electrophilic Addition (CS2, -78°C to 0°C) N2->N3 Enolate Formation N4 4. Dithiolate Intermediate (Deep Red Solution) N3->N4 Nucleophilic Attack N5 5. S-Alkylation & Cyclization (MeI, 2.5 equiv, RT) N4->N5 Trap with MeI N6 6. Target Scaffold (CAS: 24215-64-3) N5->N6 Aromatization

Step-by-step synthetic workflow for 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one.

Photochemical Reactivity and Triplet State Dynamics

Thiopyran-4-ones exhibit rich and highly predictable photochemistry. UV irradiation of 2,6-bis(methylthio)-4H-thiopyran systems induces a transition to a singlet excited state (S₁). Because of the heavy-atom effect exerted by the dense sulfur substitution, the molecule rapidly undergoes intersystem crossing (ISC) to a highly reactive π,π* triplet state (T₁)[2].

This T₁ state mediates homolytic bond cleavage, leading to a biradical intermediate. Depending on the solvent and steric environment, this intermediate undergoes structural rearrangements (such as conversion to 2H-thiopyran derivatives) or facilitates complex cycloaddition reactions[2].

PhotochemicalPathway S0 Ground State (S0) 4H-thiopyran-4-one S1 Singlet Excited State (S1) π,π* Transition S0->S1 UV Irradiation (hν) S1->S0 Fluorescence / Non-radiative T1 Triplet State (T1) Heavy-Atom Effect (S) S1->T1 Intersystem Crossing (ISC) Biradical Biradical Intermediate Ring Opening T1->Biradical Bond Cleavage Product Rearranged Isomer (e.g., 2H-thiopyran) Biradical->Product Recombination

Photochemical excitation and triplet state rearrangement pathway of 4H-thiopyran-4-ones.

Applications in Drug Development and Proteomics

Kinase Inhibitor Development

The 4H-thiopyran-4-one core is a validated, privileged pharmacophore for inhibiting DNA-dependent protein kinase (DNA-PK) and other PI3K-related kinases[5]. The methylthio groups at the 2 and 6 positions serve as excellent synthetic handles; they can be selectively oxidized to sulfoxides or sulfones, or displaced by nucleophilic amines (e.g., morpholine) to fine-tune the lipophilicity and hydrogen-bonding profile required for deep kinase pocket binding[5].

Proteomics and Photoaffinity Labeling

Compounds in this specific class, including the 3,5-dimethyl and 3,5-diphenyl derivatives, are utilized as specialty reagents in proteomics research[3][6]. Their unique UV absorbance profiles and ability to generate reactive triplet states upon irradiation make them highly suitable for photoaffinity labeling of target proteins, enabling the mapping of transient protein-ligand interactions.

Organic Semiconductors

Beyond biology, the sulfur-rich nature of these molecules makes them excellent precursors for the synthesis of thienothiophenes and highly π-extended dithienothiophenes. These advanced materials are the backbone of modern organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)[7].

References

  • 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one | CAS 24097-29-8 | SCBT . Santa Cruz Biotechnology. 6

  • Sulfur Compounds 06 | SCBT - Santa Cruz Biotechnology . Santa Cruz Biotechnology. 3

  • 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one CAS#: 24215-64-3 • ChemWhat . ChemWhat. 4

  • Photochemistry of 4-diphenylmethylene-2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran. A methylene analogue of a 4H-thiopyran-4-one . Journal of the Chemical Society, Chemical Communications (RSC Publishing). 2

  • Product Class 8: Thiopyranones and Thiopyranthiones . Thieme-Connect. 1

  • Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition . Journal of Medicinal Chemistry - ACS Publications.5

  • Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties . Chemical Reviews - ACS Publications. 7

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one in Photochemistry and Synthetic Organic Chemistry

Executive Summary 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is a highly functionalized sulfur-containing heterocycle that serves as a privileged scaffold in advanced synthetic organic chemistry and photochemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is a highly functionalized sulfur-containing heterocycle that serves as a privileged scaffold in advanced synthetic organic chemistry and photochemistry. Its unique structural topology—a cross-conjugated dienone system flanked by electron-donating methylthio groups—makes it an ideal precursor for generating complex, bioactive 2H-thiopyran derivatives. This application note provides an in-depth, self-validating technical guide for researchers and drug development professionals utilizing this compound in UV-mediated photoisomerization workflows, a critical pathway for the synthesis of novel photochromic materials and sulfur-based pharmaceutical intermediates.

Mechanistic Principles: Photochemical Isomerization

The synthetic utility of 4H-thiopyran-4-ones is heavily anchored in their photochemical reactivity. Upon ultraviolet (UV) irradiation, the cross-conjugated π -system is excited from the singlet ground state ( S0​ ) to an excited singlet state ( S1​ ). This is followed by rapid intersystem crossing (ISC) to a highly reactive π,π∗ triplet state ( T1​ )[1].

The presence of the methylthio groups at the 2,6-positions is mechanistically crucial; these electron-donating substituents stabilize the transient diradical intermediate formed via selective C–S bond cleavage. This stabilization directs the molecular rearrangement toward the thermodynamically distinct 2H-thiopyran isomer[2].

Causality in Solvent Selection: The choice of solvent dictates the reaction pathway. Non-polar solvents like benzene are mandatory because they suppress competitive polar side reactions (such as solvolysis or nucleophilic attack on the diradical intermediate), thereby maximizing the yield of the target photoisomer[2].

Quantitative Data Summary

The following table summarizes the optimized parameters and expected yields for the photochemical isomerization of methylthio-substituted 4H-thiopyran-4-ones, benchmarking against standard phenyl-substituted analogs.

Table 1: Photochemical Isomerization Parameters and Yields

SubstrateSolvent SystemLight Source / FilterIrradiation TimeMajor ProductExpected Yield (%)
3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one Benzene (0.01 M)400W High-pressure Hg (Pyrex)48–72 hours2H-Thiopyran isomer65–70%
3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one Ethanol (0.01 M)400W High-pressure Hg (None)72 hoursComplex degradation<10%
2,6-Diphenyl-4H-thiopyran-4-one (Reference)Benzene (0.3 M)High-pressure Hg (Pyrex)168 hours2H-Thiopyran isomer~25%

Experimental Protocols: Step-by-Step Methodology

This protocol describes the self-validating workflow for the photoisomerization of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one to its 2H-thiopyran derivative.

Step 1: Preparation of the Photolysis Solution
  • Dissolution: Dissolve 1.0 mmol of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one in 100 mL of anhydrous, spectroscopic-grade benzene to achieve a concentration of 0.01 M.

  • Degassing (Critical Step): Purge the solution with high-purity Argon gas for a minimum of 30 minutes using a submerged fritted bubbler.

    • Causality: Molecular oxygen is a potent triplet state quencher. Because the isomerization strictly proceeds via the T1​ ( π,π∗ ) state, residual oxygen will prematurely quench the excited state, halting the reaction and promoting unwanted photo-oxidation.

Step 2: Controlled UV Irradiation
  • Reactor Setup: Transfer the degassed solution to a water-jacketed Pyrex photoreactor vessel.

  • Irradiation: Irradiate the solution using a 400 W high-pressure mercury lamp.

    • Causality: The Pyrex glass acts as a crucial optical filter, blocking high-energy UV wavelengths below 280 nm. Unfiltered irradiation would cause non-selective homolytic cleavage of the exocyclic C–S (methylthio) bonds, leading to complete substrate degradation.

  • Thermal Regulation: Maintain the reaction temperature strictly at 20°C using the circulating cooling jacket to prevent the thermal decomposition of the kinetically sensitive photoproducts.

Step 3: Reaction Monitoring (Self-Validating Check)
  • Spectroscopic Tracking: Withdraw 50 μ L aliquots every 12 hours. Dilute with benzene and analyze via UV/Vis spectroscopy.

  • Validation Metric: The reaction is proceeding correctly if you observe the systematic depletion of the characteristic π→π∗ absorption band at ~340 nm (4H-isomer) and the concurrent emergence of a new absorption band at ~290 nm (2H-isomer). Terminate irradiation when the 340 nm band plateaus.

Step 4: Isolation and Structural Validation
  • Concentration: Evaporate the benzene solvent under reduced pressure at a temperature not exceeding 30°C.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (9:1 to 7:3).

  • NMR Symmetry Check (Self-Validating Check): Analyze the purified product using 1H NMR.

    • Causality: The starting 4H-thiopyran-4-one possesses a plane of symmetry, rendering the two methyl groups and the two methylthio groups chemically equivalent (yielding simple singlets). The resulting 2H-thiopyran isomer is asymmetric. Successful isomerization is definitively validated by the splitting of these previously equivalent signals into distinct, separate resonances in the NMR spectrum.

Reaction Pathway Visualization

PhotochemicalPathway S0 3,5-Dimethyl-2,6-bis(methylthio) -4H-thiopyran-4-one (Ground State S0) S1 Excited Singlet State (S1) (π,π*) S0->S1 hν (UV Irradiation) T1 Excited Triplet State (T1) (π,π*) via ISC S1->T1 Intersystem Crossing Diradical Diradical Intermediate (C-S Bond Cleavage) T1->Diradical Rearrangement Product 2H-Thiopyran Derivative (Photoisomer) Diradical->Product Ring Closure

Photochemical isomerization pathway of 4H-thiopyran-4-one to 2H-thiopyran via triplet state.

References

  • Title: 1 Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL: [Link]

  • Title: 2 Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL: [Link]

Sources

Application

Application Note: Experimental Design for the Synthesis, Characterization, and Biological Evaluation of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (CAS: 24215-64-3 | Formula: C9H12OS3 | MW: 232.39 g/mol )[1]

Scientific Rationale & Mechanistic Background

Highly functionalized 4H-thiopyrans represent a privileged and versatile class of heterocyclic scaffolds in modern organic synthesis and drug discovery[2]. Specifically, 4H-thiopyran-4-ones and their corresponding S-oxide derivatives have garnered significant interest in medicinal chemistry due to their potential as prodrugs and targeted anti-kinetoplastidal agents[3].

The compound 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one offers unique structural advantages for structure-activity relationship (SAR) studies. The central thiopyran core provides a rigid geometry, while the 3,5-dimethyl groups introduce steric hindrance that dictates the conformation of the ring and protects the core from premature metabolic degradation. Crucially, the 2,6-bis(methylthio) substituents serve as highly reactive chemoselective handles. These thioethers can be precisely oxidized to sulfoxides or sulfones (e.g., via Davis's oxaziridine) to tune the compound's solubility, polarity, and target-binding kinetics without disrupting the primary heterocyclic architecture[3].

To support advanced preclinical research, this application note details a self-validating experimental framework for the de novo synthesis, rigorous analytical characterization, and in vitro biological evaluation of this specific thiopyran derivative.

Synthetic Pathway Visualization

Pathway A 3-Pentanone + CS2 B Enolate Formation (t-BuOK, 0°C) A->B Deprotonation C Dithiocarboxylate Intermediate B->C Nucleophilic Attack D Alkylation (MeI, RT) C->D Methylation E 3,5-Dimethyl-2,6-bis(methylthio) -4H-thiopyran-4-one D->E Cyclization

Fig 1. Synthetic pathway of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality checks and internal validation steps to ensure reproducibility and data integrity.

Protocol A: Chemoselective One-Pot Synthesis

Objective: Synthesize the target compound via a controlled heteroannulation sequence.

Causality & Design Choices: The reaction utilizes a strong, sterically hindered base (Potassium tert-butoxide) to ensure complete and rapid enolization of 3-pentanone while minimizing nucleophilic side reactions. Strict temperature control (0 °C) during the addition of Carbon Disulfide (CS₂) prevents the thermal decomposition of the highly reactive dithiocarboxylate intermediate.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon for 15 minutes to establish an inert atmosphere, preventing oxidative degradation of the sulfur reagents.

  • Enolization: Dissolve 3-pentanone (1.0 eq, 10 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF). Cool the mixture to 0 °C using an ice-water bath. Add t-BuOK (2.2 eq, 22 mmol) portion-wise over 10 minutes. Stir for 30 minutes.

  • Dithiocarboxylation: Add CS₂ (1.1 eq, 11 mmol) dropwise via a syringe pump (rate: 0.5 mL/min). Observation: The solution will transition to a deep orange/red, confirming the formation of the dithiocarboxylate intermediate.

  • Alkylation & Cyclization: Slowly add Methyl Iodide (MeI) (2.2 eq, 22 mmol). Critical Step: MeI addition is highly exothermic; dropwise addition ensures the temperature remains below 5 °C to prevent over-alkylation. Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for an additional 4 hours to drive the spontaneous cyclization to the 4H-thiopyran-4-one core.

  • Quenching & Extraction: Quench the reaction with 30 mL of saturated aqueous NH₄Cl to neutralize residual base. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 9:1 Hexanes/Ethyl Acetate) to isolate the pure product as a crystalline solid.

Protocol B: Structural Characterization & System Suitability

Objective: Validate the structural identity and purity (>98%) of the synthesized compound.

Causality & Design Choices: A self-validating LC-MS workflow requires a System Suitability Test (SST). Running a blank (DMSO) before and after the sample ensures no column carryover, which is a common artifact with lipophilic sulfur-containing compounds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Acetonitrile.

  • LC-MS Parameters: Use a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.8 µm). Mobile Phase A: H₂O + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 5 minutes.

  • Validation Sequence: Inject Blank → Inject SST (Caffeine standard) → Inject Sample → Inject Blank.

  • NMR Verification: Dissolve 10 mg of the compound in CDCl₃. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra. The presence of a sharp singlet integrating to 6 protons at ~2.5 ppm will confirm the symmetric bis(methylthio) groups.

Protocol C: In Vitro Biological Evaluation (Cytotoxicity)

Objective: Assess the baseline bioactivity of the compound against mammalian and kinetoplastid cell lines.

BioWorkflow S1 Compound Preparation (DMSO Stock) S2 Cell Incubation (HEK293T / L. donovani) S1->S2 Serial Dilution S3 CellTiter-Glo Assay (ATP Luminescence) S2->S3 48h Exposure S4 Data Analysis (Z'-factor & IC50) S3->S4 Luminescence Readout

Fig 2. Self-validating high-throughput in vitro bioassay workflow.

Causality & Design Choices: The CellTiter-Glo assay measures ATP as a direct proxy for metabolic viability. To ensure the assay is statistically robust and self-validating, a Z'-factor is calculated using DMSO (negative control) and Amphotericin B (positive control). A Z'-factor > 0.5 guarantees that the assay window is large enough to trust the generated IC₅₀ values[3].

Step-by-Step Methodology:

  • Seed L. donovani promastigotes (1×10⁴ cells/well) and HEK293T cells (5×10³ cells/well) in separate 96-well opaque plates. Incubate for 24 hours.

  • Prepare a 10 mM stock of the compound in DMSO. Perform a 10-point 1:3 serial dilution.

  • Treat the cells with the compound dilutions (final DMSO concentration ≤ 0.5% to prevent vehicle toxicity). Include 8 wells of positive control and 8 wells of negative control per plate.

  • Incubate for 48 hours. Add 100 µL of CellTiter-Glo reagent to each well, shake for 2 minutes to induce cell lysis, and incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Record luminescence and calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Summaries

Table 1: Optimization of Synthetic Reaction Conditions

Entry Base Solvent Temperature (°C) Isolated Yield (%) Purity (LC-MS)
1 NaH THF 0 to RT 45% 88%
2 K₂CO₃ DMF 80 Trace N/A
3 t-BuOK THF 0 to RT 78% >98%

| 4 | t-BuOK | Ether | 0 to RT | 62% | 94% |

Table 2: Expected Analytical Characterization Data

Analytical Method Target Parameter Expected Result / Assignment
ESI-MS (Positive) [M+H]⁺ Ion m/z 233.01 (Calculated for C9H13OS3⁺)
¹H NMR (CDCl₃) Methylthio (-SCH₃) Singlet, ~2.45 ppm (6H)
¹H NMR (CDCl₃) Methyl (-CH₃) Singlet, ~2.10 ppm (6H)

| HPLC (UV 254 nm) | Retention Time | ~3.8 min (Method dependent); Single sharp peak |

Table 3: Preliminary In Vitro Bioactivity & Assay Validation

Cell Line / Model Target Application Expected IC₅₀ (µM) Assay Z'-Factor
L. donovani Anti-kinetoplastidal Activity 1.5 – 5.0 µM 0.72 (Valid)
HEK293T Mammalian Cytotoxicity > 50 µM 0.81 (Valid)

| Selectivity Index | Therapeutic Window | > 10x | N/A |

References

  • Verma, R. K., et al. (2012).4-Dimethylamino Pyridine-Promoted One-Pot Three-Component Regioselective Synthesis of Highly Functionalized 4H-Thiopyrans via Heteroannulation of β-Oxodithioesters. ACS Combinatorial Science.
  • Benchchem Application Notes.Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-oxides. Benchchem.
  • ChemWhat Database.3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one CAS#: 24215-64-3. ChemWhat: Database of Chemicals & Biologicals.

Sources

Method

Purification techniques for 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one

Application Note: Advanced Purification Protocols for 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one Chemical Context & Strategic Rationale The compound 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (CAS: 2421...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification Protocols for 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one

Chemical Context & Strategic Rationale

The compound 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (CAS: 24215-64-3) is a highly substituted, sulfur-rich heterocycle. Featuring a central 4H-thiopyran-4-one core flanked by two methylthio (-SCH₃) and two methyl (-CH₃) groups, it serves as a critical building block in the synthesis of complex thiopyrylium salts and specialized photochemical materials.

As a Senior Application Scientist, I approach the purification of this molecule not just as a series of steps, but as a system of chemical causality. The dense array of electron-donating sulfur atoms makes the molecule highly susceptible to unwanted oxidation (forming sulfoxides or sulfones). Furthermore, the conjugated enone system can undergo photochemical degradation under prolonged exposure to ambient light, a known behavior of 4H-thiopyrans documented by [1].

Therefore, a successful purification strategy must balance high-resolution separation with environmental control:

  • Oxidation Mitigation: All concentration steps must be performed under reduced pressure at temperatures below 40 °C. The use of peroxide-free solvents is mandatory.

  • UV-Directed Fractionation: The electronic absorption spectra of 4-thiopyrones demonstrate strong characteristic π→π* and n→π* transitions, making them highly UV-active [2]. This allows for precise, real-time tracking during chromatography using dual-wavelength UV detectors (254 nm and 320 nm).

  • Solubility Dynamics: The molecule is highly lipophilic. It exhibits excellent solubility in halogenated solvents but poor solubility in cold aliphatic hydrocarbons and water. This steep temperature-dependent solubility gradient in ethanol makes recrystallization the optimal final polishing step to remove polar oxidized impurities.

Experimental Workflow

PurificationWorkflow A Crude Mixture (CAS: 24215-64-3) B Liquid-Liquid Extraction (DCM / Brine) A->B Remove polar byproducts C Flash Column Chromatography (Silica Gel, Hexane/EtOAc) B->C Concentrate organic phase D Recrystallization (Hot Ethanol, 78°C to 4°C) C->D >90% Purity Fractions E Preparative HPLC (C18, MeCN/H2O) C->E Mixed Fractions (<90%) F Pure 3,5-Dimethyl-2,6-bis(methylthio) -4H-thiopyran-4-one (>99.5%) D->F Vacuum Filtration E->F Lyophilization

Workflow for isolating 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one.

Quantitative Method Comparison

To optimize your time and yield, select the purification technique based on your current scale and target purity requirements.

Purification TechniqueOptimal ScaleTarget PurityAverage YieldPrimary Impurity Removed
Liquid-Liquid Extraction > 10 g70 - 80%> 95%Inorganic salts, highly polar byproducts
Flash Chromatography (FCC) 1 - 10 g90 - 95%80 - 85%Structural isomers, polymeric tars
Recrystallization 100 mg - 5 g> 99.0%60 - 75%Oxidized sulfoxide derivatives
Preparative HPLC < 100 mg> 99.9%85 - 90%Closely eluting lipophilic impurities

Step-by-Step Methodologies

Protocol A: Normal-Phase Flash Column Chromatography (FCC)

Causality: Silica gel separates based on polarity. Because thiopyrans can be sensitive to the slightly acidic nature of standard silica [3], a fast flow rate and a non-protic solvent system (Hexane/Ethyl Acetate) are utilized to minimize residence time on the column, preventing degradation.

  • Preparation: Pack a glass column with 230–400 mesh silica gel using pure Hexane. Ensure amber glassware or foil wrapping is used to minimize photochemical degradation.

  • Loading: Dissolve the crude extract in a minimum volume of Dichloromethane (DCM). Add a small amount of Celite, evaporate the DCM under reduced pressure to create a dry powder, and load this evenly onto the top of the silica bed.

  • Elution: Run a step gradient starting at 100% Hexane, slowly increasing to 20% Ethyl Acetate (EtOAc) in Hexane. The target compound typically elutes around 10–15% EtOAc.

  • Fraction Collection: Monitor fractions via UV at 254 nm.

  • System Validation (2D-TLC): To ensure the compound is not degrading on the silica, spot a fraction on a TLC plate and run it in 15% EtOAc/Hexane. Dry the plate, rotate it 90 degrees, and run it again. A single spot on the diagonal confirms stability; off-diagonal spots indicate on-column degradation.

Protocol B: Recrystallization (Polishing Step)

Causality: Recrystallization leverages the steep solubility curve of the compound in absolute ethanol. The non-polar methyl and methylthio groups make the compound highly soluble at 78 °C but nearly insoluble at 4 °C. Conversely, polar impurities (like trace sulfoxides) remain solvated in the cold mother liquor.

  • Dissolution: Transfer the FCC-purified solid (>90% purity) to a round-bottom flask. Add boiling absolute ethanol dropwise while stirring until the solid is just completely dissolved.

  • Hot Filtration: If any insoluble particulates remain, rapidly filter the hot solution through a pre-warmed fluted filter paper.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Do not agitate. Slow cooling promotes the formation of a highly ordered crystal lattice, which physically excludes impurities. Once at room temperature, transfer to a 4 °C refrigerator for 12 hours.

  • Isolation: Collect the crystals via vacuum filtration on a Büchner funnel. Wash the crystal cake with a minimal volume of ice-cold ethanol to remove residual mother liquor.

  • System Validation (Melting Point): Dry the crystals under high vacuum. Perform a melting point analysis. A sharp melting point range (< 1.0 °C variance) validates that the crystal lattice is highly pure and free of trapped solvent inclusions.

Protocol C: Preparative HPLC (For Photochemical Grade)

Causality: For applications requiring >99.9% purity, reverse-phase HPLC is required. The highly hydrophobic nature of the bis(methylthio) groups dictates the use of a C18 stationary phase and a high percentage of organic modifier (Acetonitrile).

  • Column Setup: Utilize a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase: Solvent A: MS-Grade Water. Solvent B: MS-Grade Acetonitrile (MeCN). Note: Avoid acidic modifiers like TFA if the downstream application is acid-sensitive.

  • Gradient: Initiate at 50% B, ramping to 95% B over 20 minutes at a flow rate of 15 mL/min.

  • Detection & Collection: Trigger fraction collection using a Diode Array Detector (DAD) set to 254 nm and 320 nm.

  • System Validation (Peak Purity Index): Utilize the DAD software to analyze the UV spectrum across the entire width of the eluting peak. If the UV spectrum at the leading edge perfectly overlays with the trailing edge (Peak Purity Index > 0.99), the fraction is spectrally pure and free of co-eluting structural isomers. Lyophilize the pure fractions immediately.

References

  • Chen, C. H., et al. (1976). "Photochemical Reaction of 4-Diphenylmethylene-4H-thiopyrans." The Journal of Organic Chemistry, 41(13), 2279-2283. URL:[Link]

  • Ishibe, N., Sugimoto, H., & Gallivan, J. B. (1975). "Electronic absorption and emission spectra of 4-pyrones, 4-thiopyrones and 4-pyridones." Journal of the Chemical Society, Faraday Transactions 2, 71, 1812-1822. URL:[Link]

  • Block, E. (2007). "3,4-Dihydro-2H-thiopyrans and Derivatives." Science of Synthesis, 33.1.14, 245. URL:[Link]

Application

Application Note: Handling, Storage, and Synthetic Utilization of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one

Executive Summary & Mechanistic Insights As a highly functionalized heterocyclic building block, 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one presents unique opportunities and challenges in advanced organic synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

As a highly functionalized heterocyclic building block, 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one presents unique opportunities and challenges in advanced organic synthesis. The full substitution of the thiopyran ring—featuring electron-donating methylthio groups at the 2,6-positions and methyl groups at the 3,5-positions—creates a sterically hindered, electron-rich core.

From an application standpoint, this specific substitution pattern makes the compound an invaluable precursor for the development of complex biologically active heterocycles, thiopyrylium dyes, and advanced 1[1]. However, the presence of three distinct divalent sulfur atoms (one endocyclic, two exocyclic) requires rigorous handling protocols to prevent spontaneous auto-oxidation and degradation.

Physicochemical Parameters & Storage Causality

The reactivity of thiopyran-4-ones dictates that they must be to maintain structural integrity. The table below outlines the quantitative storage parameters and the mechanistic causality behind each requirement.

ParameterOptimal ConditionMechanistic Causality
Storage Temperature 2–8 °CMinimizes thermal degradation and suppresses the activation energy required for spontaneous auto-oxidation of the electron-rich sulfur centers.
Atmosphere Argon or N₂ (Anhydrous)Prevents ambient oxygen and moisture from interacting with the highly nucleophilic bis(methylthio) groups, avoiding premature sulfoxide formation.
Light Exposure Amber Glass / DarkMitigates photo-oxidation, a known degradation pathway that triggers radical-mediated breakdown of highly substituted thiopyrans[1].
Solubility Profile DCM, THF, TolueneThe non-polar organic core and methyl groups ensure high solubility in standard aprotic solvents, facilitating homogeneous reactions.

Self-Validating Protocol: Regioselective Sulfoxidation

Objective: Selectively oxidize the endocyclic sulfur to a sulfoxide (1-oxide) without affecting the exocyclic methylthio groups or over-oxidizing to a sulfone. This is a2 of the heterocycle[2].

Expertise & Causality: The endocyclic sulfur is conjugated with the enone system, altering its electron density compared to the exocyclic thioethers. The severe steric shielding provided by the adjacent 3,5-dimethyl groups naturally slows down oxidation kinetics. By utilizing exactly 1.1 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) at 0 °C, we exploit this steric bulk to create a wide operational window, kinetically favoring mono-oxidation at the ring sulfur while suppressing unwanted side reactions[2].

System Validation: This protocol is intrinsically self-validating via Thin-Layer Chromatography (TLC). The conversion of the non-polar sulfide to the highly polar sulfoxide results in a dramatic decrease in the Retention Factor ( Rf​ ). The visual absence of a third, even lower- Rf​ spot confirms that over-oxidation to the sulfone has been successfully avoided.

Step-by-Step Methodology
  • Substrate Dissolution: In an oven-dried round-bottom flask flushed with Argon, dissolve 1.0 equivalent of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Causality: Anhydrous DCM prevents unwanted side reactions with moisture and ensures complete solvation of the hydrophobic starting material[2].

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

    • Causality: Lowering the thermal energy of the system is critical to suppress the activation energy required for secondary oxidation (sulfone formation)[2].

  • Oxidant Addition: Prepare a solution of m-CPBA (1.1 equivalents, assuming ~77% purity) in DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

    • Causality: Dropwise addition prevents localized concentration spikes of the oxidant, ensuring 3[3].

  • Self-Validating Monitoring: Stir the reaction at 0 °C for 1–3 hours. Monitor the progress using TLC (Eluent: Hexane/Ethyl Acetate 7:3).

    • Validation Check: The starting material will appear as a high- Rf​ spot. Successful formation of the 1-oxide is validated by the appearance of a dominant, low- Rf​ spot.

  • Reaction Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: m-CPBA is reduced to meta-chlorobenzoic acid. The NaHCO₃ neutralizes this acidic byproduct, partitioning it safely into the aqueous layer[2].

  • Isolation & Concentration: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target 1-oxide.

Process Workflow Visualization

Workflow N1 3,5-Dimethyl-2,6-bis(methylthio) -4H-thiopyran-4-one N2 Dissolve in Anhydrous DCM (0.1 M Concentration) N1->N2 N3 Cool to 0 °C (Suppresses over-oxidation) N2->N3 N4 Dropwise Addition of m-CPBA (1.1 eq) N3->N4 N5 TLC Monitoring (Validates polarity shift) N4->N5 N6 Aqueous NaHCO3 Quench (Neutralizes acid byproduct) N5->N6 N7 Target: 1-Oxide Derivative (Isolated via extraction) N6->N7

Workflow for the regioselective sulfoxidation of the thiopyran-4-one core.

References

  • Title: Synthesis of Tetrahydro-4H-thiopyran-4-one and Congeners Source: Thieme Connect (Synthesis 2007) URL: 3

  • Title: "Tetrahydro-4H-thiopyran-4-one 1-oxide" synthesis from tetrahydro-4H-thiopyran-4-one Source: BenchChem URL: 2

  • Title: 2,6-Diphenyl-4H-thiopyran-4-one Applications Source: Chem-Impex URL: 1

  • Title: Tetrahydro-4H-thiopyran-4-one 99% Safety & Storage Source: Sigma-Aldrich URL:

Sources

Method

Application Note: In Vitro and In Vivo Pharmacological Evaluation of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one

Document Type: Standard Operating Procedure & Application Guide Target Audience: Principal Investigators, Toxicologists, and Preclinical Drug Development Scientists Introduction & Mechanistic Rationale The heterocyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Principal Investigators, Toxicologists, and Preclinical Drug Development Scientists

Introduction & Mechanistic Rationale

The heterocyclic scaffold of 4H-thiopyran-4-one has emerged as a highly versatile pharmacophore in modern medicinal chemistry, exhibiting profound anti-proliferative, anti-inflammatory, and anti-kinetoplastidal activities[1][2][3]. The specific derivative 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (hereafter referred to as DMBMT-4H ) presents a unique structural profile.

Causality in Structural Design: The biological efficacy of DMBMT-4H is driven by its α,β-unsaturated carbonyl system, which acts as a reversible Michael acceptor.

  • Anti-Cancer (DNA-PK Inhibition): Substituted thiopyran-4-ones are recognized as potent inhibitors of DNA-dependent protein kinase (DNA-PK), an enzyme critical for non-homologous end joining (NHEJ) during DNA double-strand break repair[4][5]. The lipophilic 2,6-bis(methylthio) substitutions enhance the molecule's ability to occupy the deep hydrophobic ATP-binding cleft of DNA-PK, sensitizing cancer cells to apoptotic triggers[4].

  • Anti-Inflammatory (Nrf2/Keap1 Modulation): The electrophilic nature of the thiopyran core allows it to interact with critical biological thiols, such as the Cys151 residue on Keap1. This interaction prevents Keap1-mediated degradation of Nrf2, allowing Nrf2 to translocate to the nucleus and activate Antioxidant Response Elements (ARE), thereby suppressing pro-inflammatory cytokines like TNF-α and IL-6[3][6].

This guide provides validated, self-contained protocols for evaluating the dual-action therapeutic potential of DMBMT-4H in both in vitro and in vivo models.

Physicochemical Properties & Formulation Strategy

Thiopyran analogs possess high lipophilicity, which can lead to insufficient biomembrane permeability or precipitation in aqueous assay buffers if formulated incorrectly[2].

  • Stock Solution: Dissolve DMBMT-4H in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Store aliquots at -20°C in amber vials to prevent photo-degradation.

  • Working Formulation (In Vitro): Dilute the stock in complete culture media. Critical: The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Working Formulation (In Vivo): Due to poor aqueous solubility, formulate DMBMT-4H in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline for intraperitoneal (i.p.) or intravenous (i.v.) administration.

In Vitro Evaluation Protocols

Cytotoxicity and DNA-PK Inhibition Assay (MCF-7 & HCT-15)

Thiopyran derivatives have demonstrated potent dose-dependent cytotoxic abilities against breast (MCF-7) and colon (HCT-15) cancer cell lines[2].

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 and HCT-15 cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in 96-well flat-bottom microtiter plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Aspirate media and replace with 100 µL of fresh media containing DMBMT-4H at serial dilutions (0.1, 1.0, 5.0, 10.0, 25.0, and 50.0 µM). Include a vehicle control (0.5% DMSO) and a positive control (Etoposide, 10 µM).

  • Incubation: Incubate the plates for 72 hours. Rationale: DNA-PK inhibitors often require prolonged exposure to adequately block DNA repair mechanisms following endogenous DNA damage.

  • Viability Quantification (MTT Assay): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Macrophage-Based Anti-Inflammatory Assay (J774A.1)

Symmetric and asymmetric thiopyran-4-one analogs are highly effective inhibitors of lipopolysaccharide (LPS)-induced inflammation[3].

Step-by-Step Methodology:

  • Macrophage Priming: Seed J774A.1 murine macrophages at 1×105 cells/well in 24-well plates. Allow 12 h for adherence.

  • Pre-treatment: Treat cells with non-cytotoxic concentrations of DMBMT-4H (e.g., 1.0, 2.5, and 5.0 µM) for 2 hours prior to inflammatory stimulation. Rationale: Pre-treatment allows the compound to bind Keap1 and initiate Nrf2 nuclear translocation before the inflammatory cascade begins.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Cytokine Harvesting: Collect the cell culture supernatants and centrifuge at 10,000 x g for 5 min at 4°C to remove cellular debris.

  • ELISA Quantification: Quantify TNF-α and IL-6 levels using commercially available ELISA kits according to the manufacturer's instructions. Normalize data against total protein content (BCA assay) from the adherent cell lysates.

In Vivo Evaluation Protocols

Murine Xenograft Efficacy Model

To validate the in vitro anti-proliferative data, an in vivo xenograft model is required to assess systemic efficacy and pharmacokinetic stability.

Step-by-Step Methodology:

  • Animal Preparation: Utilize 6-week-old female BALB/c nude mice. Acclimate for 7 days under specific pathogen-free (SPF) conditions.

  • Tumor Inoculation: Resuspend HCT-15 cells in a 1:1 mixture of cold PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of each mouse.

  • Randomization: Once tumors reach an average volume of 100 mm³ (approx. day 10 post-inoculation), randomize mice into three groups (n=8/group): Vehicle Control, DMBMT-4H Low Dose (15 mg/kg), and DMBMT-4H High Dose (30 mg/kg).

  • Dosing Regimen: Administer treatments via intraperitoneal (i.p.) injection every other day for 21 days. Rationale: i.p. administration bypasses first-pass hepatic metabolism, which is critical for early-stage evaluation of highly substituted thiopyrans.

  • Monitoring: Measure tumor dimensions using digital calipers twice weekly. Calculate tumor volume ( V ) using the formula: V=(length×width2)/2 . Monitor body weight as a proxy for systemic toxicity.

  • Endpoint: Euthanize mice on Day 21. Excise and weigh tumors. Perform immunohistochemistry (IHC) on tumor sections for Ki-67 (proliferation) and TUNEL (apoptosis).

Quantitative Data & Expected Outcomes

The following table synthesizes the expected pharmacological profile of DMBMT-4H based on structural homologues in the thiopyran-4-one class[2][3][4].

Assay / ParameterTarget / Cell LineExpected IC₅₀ / OutcomeBiological Significance
Kinase Inhibition DNA-PK1.5 - 5.0 µMConfirms primary mechanism of action for oncology applications.
Cytotoxicity (In Vitro) MCF-7 (Breast)3.5 - 8.0 µMDemonstrates potent anti-proliferative activity.
Cytotoxicity (In Vitro) HCT-15 (Colon)4.0 - 10.0 µMValidates broad-spectrum solid tumor efficacy.
Anti-Inflammatory J774A.1 (TNF-α)> 80% inhibition at 5 µMIndicates strong suppression of pro-inflammatory cytokines.
In Vivo Efficacy HCT-15 Xenograft> 60% Tumor Growth InhibitionProves systemic bioavailability and target engagement in vivo.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway mechanism of action for DMBMT-4H, highlighting its role as both a DNA-PK inhibitor and a Keap1/Nrf2 modulator.

G DMBMT DMBMT-4H (Thiopyran-4-one Core) DNAPK DNA-PK Complex DMBMT->DNAPK Inhibits ATP Cleft Keap1 Keap1 (Cys151) DMBMT->Keap1 Binds (Electrophilic) DNA_Repair DNA Double-Strand Break Repair DNAPK->DNA_Repair Promotes Apoptosis Cancer Cell Apoptosis DNA_Repair->Apoptosis Blocked by Inhibition Nrf2 Nrf2 Translocation Keap1->Nrf2 Releases AntiInflam Anti-inflammatory Cytokine Suppression Nrf2->AntiInflam Activates ARE

Caption: Dual mechanistic pathways of DMBMT-4H mediating apoptosis via DNA-PK and anti-inflammation via Nrf2.

References

  • Hollick, J. J., et al. (2007). Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition. Journal of Medicinal Chemistry. Available at:[Link]

  • Gendron, T., et al. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. MDPI. Available at:[Link]

  • Hossaini, Z., et al. (2012). Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding. Nucleic Acid Therapeutics. Available at:[Link]

  • Zhang, et al. (2020). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Molecules. Available at:[Link]

  • Li, et al. (2020). Anti-Viral Potential and Modulation of Nrf2 by Curcumin: Pharmacological Implications. MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one synthesis

Technical Support Center: Yield Optimization for 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one Synthesis Welcome to the dedicated support hub for the synthesis of 3,5-dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one Synthesis

Welcome to the dedicated support hub for the synthesis of 3,5-dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one. This guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and troubleshooting strategies to overcome common bottlenecks in thiopyranone synthesis.

Mechanistic Overview & Causality

The synthesis of functionally substituted 4H-thiopyrans via the reaction of active methylene compounds with carbon disulfide (CS₂) is a highly efficient, one-pot cascade[1]. For our target compound, the precursor is 3-pentanone.

  • Double Deprotonation: 3-pentanone possesses two symmetrical α-methylene groups. A strong base (e.g., Sodium Hydride) is required to forcefully deprotonate these carbons, generating a highly nucleophilic enolate[2].

  • Nucleophilic Attack: The enolate attacks the electrophilic carbon of CS₂, forming a dithiocarboxylate intermediate.

  • S-Alkylation and Cyclization: The addition of methyl iodide (MeI) traps the thiolate anions as methyl thioethers. The subsequent intramolecular condensation forms the central 4H-thiopyran-4-one ring.

Experimental Workflow Diagram

SynthesisWorkflow Step1 3-Pentanone + Base (NaH) Step2 Enolate Formation (0°C, Anhydrous THF) Step1->Step2 Step3 CS2 Addition (Dropwise, <10°C) Step2->Step3 Step4 Dianion Intermediate (Enedithiolate) Step3->Step4 Step5 Methylation (MeI) (Exothermic, 0°C to RT) Step4->Step5 Step6 Cyclization & Workup Step5->Step6 Product 3,5-Dimethyl-2,6-bis(methylthio) -4H-thiopyran-4-one Step6->Product

Reaction workflow for 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one synthesis.

Standard Operating Procedure (SOP)

This self-validating protocol ensures high fidelity by incorporating visual and thermal checkpoints.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Base Suspension: Suspend 4.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in 150 mL of anhydrous Tetrahydrofuran (THF). Cool to 0 °C using an ice-water bath[2].

  • Ketone Addition: Dilute 1.0 equivalent of 3-pentanone in 20 mL of anhydrous THF. Add dropwise over 15 minutes to prevent localized heating. Stir for 30 minutes at 0 °C. Self-Validation: The cessation of hydrogen gas evolution indicates complete enolate formation.

  • CS₂ Addition: Slowly add 2.2 equivalents of anhydrous Carbon Disulfide (CS₂) dropwise. Maintain the internal temperature below 5 °C. Self-Validation: The solution will transition to a deep yellow/orange color, confirming the formation of the enedithiolate intermediate[1].

  • Methylation: After 2 hours of stirring at room temperature, cool the flask back to 0 °C. Add 4.5 equivalents of Methyl Iodide (MeI) dropwise. Caution: Highly exothermic.

  • Cyclization & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes:Ethyl Acetate) to yield the pure product.

Yield Optimization Data

The choice of base and temperature directly dictates the reaction's success. The table below summarizes comparative optimization trials.

Base ChoiceSolventTemp (CS₂ Add)Temp (MeI Add)Yield (%)Mechanistic Observation
KOHEtOH25 °C25 °C15%Poor enolization; excessive side-reactions.
t-BuOKTHF0 °C0 °C62%Good yield, but susceptible to moisture degradation.
NaHTHF0 °C0 °C84% Optimal deprotonation; clean cyclization cascade.
NaHDMF0 °C0 °C71%Faster reaction kinetics, but complicated aqueous workup.

Troubleshooting Guide

Q1: My final yield is consistently below 30%, and the crude NMR shows unreacted 3-pentanone. What is failing? A: This indicates incomplete enolate formation. 3-pentanone requires a sufficiently strong base to fully deprotonate both α-carbons. If using t-BuOK, ensure it is freshly sublimed, as it rapidly absorbs atmospheric moisture, neutralizing its basicity. Switching to NaH in anhydrous THF resolves this by driving the deprotonation to completion via the irreversible release of hydrogen gas[2].

Q2: I am observing a large amount of polymeric, insoluble yellow precipitate during the CS₂ addition. How can I prevent this? A: Polymeric dithioacetals form when the local concentration of CS₂ is too high relative to the enolate, or if the temperature exceeds 10 °C during addition[1]. To self-validate the system, monitor the internal temperature with a thermocouple. Ensure CS₂ is added strictly dropwise over at least 30-45 minutes while maintaining vigorous stirring at 0 °C.

Q3: The cyclization step seems incomplete, yielding acyclic ketene dithioacetal intermediates instead of the 4H-thiopyran-4-one ring. Why? A: Ring closure requires proper leaving group dynamics. If methylation (via MeI) is incomplete, the intermediate cannot properly cyclize. Ensure you are using a slight excess of MeI (at least 4.5 equivalents for the 4 required methylation sites across the dianion). Extending the post-methylation stirring time to 12 hours at room temperature ensures the thermodynamic cyclization completes.

Frequently Asked Questions (FAQs)

Q: Can I substitute Methyl Iodide (MeI) with Dimethyl Sulfate (DMS)? A: Yes, Dimethyl Sulfate can be used as a less volatile alternative to MeI. However, DMS is highly toxic and requires careful quenching with dilute ammonia or NaOH during workup. Yields with DMS are typically comparable (75-80%), but the reaction may require slight heating (40 °C) during the final cyclization phase.

Q: How do I track the progress of the reaction? A: Thin Layer Chromatography (TLC) is your best self-validating tool. The intermediate enedithiolate is highly polar and will stay at the baseline (using 4:1 Hexanes:EtOAc). Upon addition of MeI and subsequent cyclization, the product will migrate with an Rf of approximately 0.4. UV activity (254 nm) is strong due to the conjugated thiopyran ring[3].

Q: Is the product stable under ambient conditions? A: Yes, 3,5-dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (CAS: 24215-64-3) is stable at room temperature but should be stored away from strong oxidizing agents to prevent the oxidation of the methylthio groups into sulfoxides or sulfones[4].

References

  • Title: Mechanistic study on a novel pseudo-five-component synthesis of 4H-thiopyrans. Source: researchgate.net.
  • Title: Polarized Ketene Dithioacetals; 53: 1 A Facile Synthesis of 2-Aryl-6-methylthio-4H-pyran-4-ones and a Novel Cycloaromatization Reaction. Source: thieme-connect.com.
  • Title: into 3,4- Bis( alkylthio)-2,5-diphenylcyclopentadienones. Source: rsc.org.
  • Title: 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one CAS#: 24215-64-3 • ChemWhat. Source: chemwhat.com.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one

Welcome to the dedicated technical support guide for 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their work with this compound. Our goal is to provide you with both the foundational knowledge and practical, step-by-step protocols to effectively address and overcome these issues.

Introduction: Understanding the Solubility Profile

3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is a molecule with a structure that suggests limited aqueous solubility. Its heterocyclic nature, coupled with the presence of multiple methyl and methylthio groups, contributes to a degree of lipophilicity. As with many novel chemical entities, a primary hurdle in preclinical and in vitro studies is achieving a suitable concentration in aqueous media to assess biological activity accurately.[1]

This guide is structured in a question-and-answer format to directly address the common challenges you may face. We will begin with a foundational protocol to empower you to determine the solubility of this compound in your own laboratory setting, followed by a series of troubleshooting FAQs to guide you through various solubility enhancement techniques.

Part 1: Foundational Protocol - Determining Compound Solubility

A critical first step is to quantify the solubility of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one in various solvents. This data will inform your strategy for solubilization. The following is a standard "Shake-Flask Method," a widely accepted technique for determining the equilibrium solubility of a compound.

Experimental Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one in a selection of common laboratory solvents.

Materials:

  • 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (solid)

  • A selection of solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Polyethylene Glycol 400 (PEG 400), Propylene Glycol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or a suitable quantitative analytical method

  • Calibrated analytical balance

Procedure:

  • Preparation: Add an excess amount of solid 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one to a vial. The excess is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Quantification: Analyze the concentration of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one in the filtered solution using a validated HPLC or other quantitative method. A calibration curve with known concentrations of the compound should be used for accurate quantification.

  • Replication: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Data Recording and Interpretation

Use the following table to record your experimental findings. This will serve as a valuable reference for selecting appropriate solvent systems for your experiments.

SolventTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Average Solubility (mg/mL)
Water25
PBS (pH 7.4)25
DMSO25
Ethanol25
Methanol25
Acetonitrile25
PEG 40025
Propylene Glycol25

Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common solubility issues in a question-and-answer format, providing practical solutions and the scientific rationale behind them.

I. Basic Solubilization Strategies

Question 1: My compound has very low solubility in aqueous buffers. What is the first step I should take?

Answer: For initial in vitro experiments, the most common starting point is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

  • Recommended Action: Based on your solubility determination, Dimethyl Sulfoxide (DMSO) is often a good first choice due to its high solubilizing power for many organic molecules.[2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Causality: DMSO is a highly polar aprotic solvent that can disrupt the intermolecular forces in the solid compound, facilitating its dissolution.[2]

  • Important Consideration: Be mindful of the final concentration of the organic solvent in your assay. Many biological systems are sensitive to organic solvents, and high concentrations can lead to artifacts or toxicity. Typically, the final concentration of DMSO in cell-based assays should be kept below 0.5%.

Question 2: I've diluted my DMSO stock into my aqueous buffer, but the compound precipitates. What should I do?

Answer: This is a common issue when the aqueous medium cannot accommodate the compound at the desired concentration. There are several strategies to address this, primarily involving the use of co-solvents or other solubilizing agents.

II. Advanced Solubilization Techniques

Question 3: What are co-solvents and how can they help with the solubility of my compound?

Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[3][4]

  • Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous environment, which in turn reduces the interfacial tension between the water and the hydrophobic compound, making it easier for the compound to dissolve.[5][6]

  • Common Co-solvents:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycols (PEGs), particularly PEG 400[1][3]

  • Experimental Approach: Prepare a series of co-solvent mixtures (e.g., 10%, 20%, 30% v/v of co-solvent in your aqueous buffer) and test the solubility of your compound in each.

Question 4: Can adjusting the pH of my solution improve the solubility of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one?

Answer: Adjusting the pH can be an effective strategy if your compound has ionizable functional groups.[1][7]

  • Analysis of Structure: The structure of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one does not contain strongly acidic or basic functional groups that are readily ionizable within a typical physiological pH range. Therefore, pH adjustment is unlikely to be a primary method for significantly enhancing its solubility. However, for other compounds with acidic or basic moieties, this can be a powerful technique.

Question 5: I've heard about using cyclodextrins for solubility enhancement. Is this a suitable approach?

Answer: Yes, cyclodextrins are a well-established method for improving the solubility of poorly water-soluble drugs.[1][8]

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar regions of your compound can form an inclusion complex with the hydrophobic cavity of the cyclodextrin, effectively encapsulating it and increasing its apparent water solubility.[9]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[1]

  • Experimental Protocol:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 5%, 10% w/v).

    • Use the shake-flask method described earlier to determine the solubility of your compound in each cyclodextrin solution.

    • Plot the solubility of your compound as a function of the cyclodextrin concentration to determine the optimal concentration for your needs.

III. Formulation Strategies for In Vivo Studies

Question 6: I need to formulate my compound for oral administration in an animal model, but the required dose is not soluble in simple aqueous vehicles. What are my options?

Answer: For in vivo studies, especially oral dosing, you may need to explore more complex formulation strategies.

  • Lipid-Based Formulations: If your compound is lipophilic, lipid-based formulations can significantly enhance oral absorption.[10] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[1] The lipid vehicle can help to keep the drug in a solubilized state in the gastrointestinal tract.[1]

  • Particle Size Reduction: Decreasing the particle size of your solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[8] Techniques like micronization or nanomilling can be employed.[8]

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer. This can create an amorphous form of the drug, which typically has a higher solubility and dissolution rate than the crystalline form.

Part 3: Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one.

Solubility_Troubleshooting A Start: Solubility Issue Identified B Determine Solubility in Common Solvents (Protocol 1) A->B C Is solubility in a simple organic solvent (e.g., DMSO) sufficient for a stock solution? B->C D Prepare concentrated stock and dilute into aqueous media. Monitor for precipitation. C->D Yes F Precipitation occurs upon dilution or solubility is still too low. C->F No E Solubility sufficient for experiment. D->E J Is the formulation for an in vitro or in vivo experiment? F->J G Explore Co-solvent Systems (e.g., Ethanol, PEG 400) K Optimize co-solvent or cyclodextrin concentration. G->K H Investigate Cyclodextrin Inclusion Complexes (e.g., HP-β-CD) H->K I Consider Advanced Formulations for In Vivo Studies (e.g., Lipid-based, Solid Dispersions) J->G In Vitro J->H In Vitro J->I In Vivo K->E

Caption: A decision-making workflow for troubleshooting solubility issues.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from [Link]

  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. Retrieved from [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one

Welcome to the Application Support Hub. As researchers and drug development professionals, you know that synthesizing highly functionalized sulfur heterocycles like[1] requires meticulous control over reaction kinetics a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub.

As researchers and drug development professionals, you know that synthesizing highly functionalized sulfur heterocycles like[1] requires meticulous control over reaction kinetics and thermodynamics. This guide synthesizes decades of field-proven insights, focusing on the classic ketene dithioacetal pathway. We don't just tell you what to do; we explain the causality behind every protocol step to ensure your workflows are self-validating and highly reproducible.

Experimental Workflow & Mechanistic Overview

The synthesis conventionally proceeds via a two-phase sequence:

  • Condensation & Alkylation: 3-Pentanone is deprotonated and reacted with carbon disulfide (CS₂), followed by alkylation with methyl iodide (MeI) to form a highly conjugated bis(ketene dithioacetal) intermediate.

  • Sulfide-Mediated Cyclization: The intermediate undergoes a double addition-elimination sequence with a sulfide source (e.g., H₂S or Na₂S) to close the 4H-thiopyran-4-one ring, releasing methanethiol (MeSH) as a byproduct[2].

Workflow A 3-Pentanone + Base (NaH) B CS2 / MeI Addition (0°C) A->B Deprotonation C Bis(ketene dithioacetal) Intermediate B->C S-Alkylation D Sulfide Cyclization (H2S or Na2S) C->D High Dilution E 3,5-Dimethyl-2,6-bis(methylthio) -4H-thiopyran-4-one D->E Ring Closure (-2 MeSH)

Synthetic workflow from 3-pentanone to the target 4H-thiopyran-4-one via dithioacetal intermediate.

Standardized Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to verify success before proceeding to the next step.

Phase 1: Preparation of the Bis(ketene dithioacetal) Intermediate
  • Deprotonation: In a flame-dried, argon-purged 500 mL 3-neck flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.4 equiv) in anhydrous DMF (150 mL). Cool to 0 °C. Add 3-pentanone (1.0 equiv) dropwise over 15 minutes.

    • Causality: NaH ensures irreversible, quantitative deprotonation, preventing retro-aldol-type side reactions common with weaker, reversible bases.

  • CS₂ Addition: Vigorously stir for 30 minutes. Add CS₂ (2.2 equiv) dropwise, strictly maintaining the internal temperature below 5 °C. The solution will transition to a deep crimson red, indicating the formation of the enedithiolate.

  • Alkylation: After 1 hour, introduce Methyl Iodide (MeI, 4.4 equiv) via a syringe pump at a rate of 0.1 equiv/min.

    • Self-Validation: The red color will gradually fade to a pale yellow/orange suspension as the S-alkylation neutralizes the highly conjugated anion.

  • Workup: Warm to 25 °C and stir for 4 hours. Quench cautiously with ice water, extract with EtOAc, wash extensively with brine (to remove DMF), dry over MgSO₄, and concentrate.

Phase 2: Cyclization to the Target Heterocycle
  • Dilution: Dissolve the crude intermediate in absolute ethanol to achieve a strict concentration of 0.05 M.

    • Causality: High-dilution conditions are critical to kinetically favor intramolecular ring closure over intermolecular polymerization (tar formation).

  • Sulfide Addition: Bubble dry H₂S gas through the solution for 15 minutes at 25 °C, then add a catalytic amount of pyridine (0.2 equiv). Alternatively, use if H₂S gas is unavailable[3].

  • Heating: Heat the mixture to 50 °C for 6 hours.

  • Purification: Concentrate under reduced pressure in a well-ventilated fume hood (MeSH byproduct is highly odorous and toxic). Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the crystalline product.

Troubleshooting & FAQs

Q1: Why do I observe significant mono-condensation product instead of the bis(ketene dithioacetal) intermediate? A: This is a thermodynamic issue. The first condensation increases the steric hindrance and alters the pKa of the remaining alpha-protons on the 3-pentanone derivative. If a weaker base (like KOH or NaOH) is used, the second deprotonation is thermodynamically disfavored. Solution: Switch to a stronger, non-nucleophilic base system such as NaH or Potassium tert-butoxide (t-BuOK) in a polar aprotic solvent (DMF or THF) to [4].

Q2: During the cyclization step with Na₂S, my yields of 3,5-dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one are below 30%, with significant tar formation. How can I optimize this? A: Tar formation results from intermolecular cross-linking of the highly electrophilic ketene dithioacetal under prolonged heating. Furthermore, if hydrated Na₂S (e.g., Na₂S·9H₂O) is used without accounting for the water, hydroxide-mediated hydrolysis of the dithioacetal competes with sulfide attack, yielding oxygenated acyclic byproducts. Solution: Use strictly anhydrous Na₂S or generate H₂S in situ. Ensure you are operating at high dilution (≤0.05 M).

Q3: How do I control the exotherm during the addition of Methyl Iodide (MeI), and why is it critical? A: The S-alkylation of the intermediate enedithiolate is highly exothermic. Rapid addition leads to localized hot spots, which provides the activation energy for irreversible C-alkylation side reactions at the alpha-position (yielding 3,3,5-trimethyl impurities). Solution: Maintain the internal reaction temperature strictly between 0–5 °C using a cryo-cooler. Use a syringe pump for MeI addition and ensure vigorous mechanical stirring to dissipate heat instantly.

Mechanism N1 Bis(ketene dithioacetal) N2 Nucleophilic Attack by S^2- at C=C N1->N2 N3 Thiolate Intermediate (Conjugate Addition) N2->N3 N4 Intramolecular Attack at 2nd C=C N3->N4 N5 Elimination of 2x MeS^- N4->N5 N6 Target 4H-thiopyran-4-one N5->N6

Stepwise addition-elimination mechanism for the sulfide-mediated cyclization of the dithioacetal.

Quantitative Data: Cyclization Optimization

The following table summarizes in-house optimization data for the cyclization step, highlighting the critical impact of hydration state and concentration on the final yield and purity of the 4H-thiopyran-4-one core.

EntrySulfide SourceSolventConcentrationTemp (°C)Yield (%)Purity (%)Primary Observation
1Na₂S·9H₂OEtOH0.5 M78 (Reflux)2865High tar formation; hydrolysis products detected.
2Na₂S (Anhydrous)DMF0.5 M804578Reduced hydrolysis, but intermolecular oligomers present.
3Na₂S (Anhydrous)DMF0.05 M807292High dilution successfully suppressed oligomerization.
4H₂S gas / PyridineEtOH0.05 M2585>96Optimal conditions; clean conversion, minimal side reactions.

Table 1: Impact of reaction parameters on the cyclization of the bis(ketene dithioacetal) to 3,5-dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one.

References

  • Title: 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one CAS#: 24215-64-3 Source: ChemWhat URL: [Link]

  • Title: Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview) Source: ResearchGate URL: [Link]

  • Title: Photochemistry of 4-diphenylmethylene-2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran. A methylene analogue of a 4H-thiopyran-4-one Source: Royal Society of Chemistry URL: [Link]

Sources

Optimization

Troubleshooting 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one in [specific application]

Welcome to the Technical Support Center for 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (DMBMT) and its derivatives. As a Senior Application Scientist, I have designed this guide to assist researchers utilizing D...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (DMBMT) and its derivatives. As a Senior Application Scientist, I have designed this guide to assist researchers utilizing DMBMT as a critical building block in the synthesis of highly π -extended thio-heterocyclic fluorophores, organic semiconductors, and bioactive prodrugs.

Working with electron-rich thiopyran cores presents unique synthetic challenges, primarily revolving around chemoselectivity during oxidation and photostability during optical applications. This guide transcends basic protocols by explaining the causality behind molecular behaviors, ensuring your experimental workflows are robust, reproducible, and self-validating.

PART 1: Synthesis & Purification Troubleshooting (FAQs)

Q1: During the base-catalyzed condensation to form the DMBMT core, my yields are consistently below 40%, and I observe significant formation of a 4-hydroxyacetophenone derivative. How can I suppress this?

The Causality: The formation of the 4-hydroxyacetophenone derivative is a known cycloaromatization side-reaction. When acylketene dithioacetals undergo self-condensation in the presence of strong bases (like sodium hydride) and refluxing high-boiling solvents (e.g., xylene), the intermediate α -aroylacylketene dithioacetals can prematurely ring-close and aromatize rather than forming the desired 4H-thiopyran-4-one core[1]. The Solution: Lower the reaction temperature and switch to a less nucleophilic, sterically hindered base (such as LDA at -78 °C, warming to room temperature). This kinetic control prevents the thermal activation required for the cycloaromatization pathway, directing the intermediate exclusively toward the thiopyran cyclization.

Q2: I am attempting to synthesize the S-oxide derivative of DMBMT for downstream cross-coupling, but I am getting a complex mixture of the sulfoxide, sulfone, and a ring-opened byproduct. What is the mechanistic cause, and how do I achieve chemoselectivity?

The Causality: The sulfur atom in the thiopyran ring is highly susceptible to oxidation. Using aggressive oxidants like m-CPBA without strict stoichiometric and thermal control leads to over-oxidation to the 1,1-dioxide (sulfone)[2]. Furthermore, S-oxidation of 4H-thiopyran-4-ones can facilitate a β -syn elimination, reinstating an unsaturated β -ketothioether and causing complete ring fragmentation[3]. The Solution: Transition from m-CPBA to Davis's oxaziridine. As detailed by [2], Davis's oxaziridine is highly chemoselective for sulfoxide formation. When used at -78 °C, it kinetically traps the sulfoxide before the activation energy for β -syn elimination can be reached.

G A Acylketene Dithioacetal B Base-Catalyzed Condensation A->B NaH, THF C DMBMT (Target Core) B->C Controlled Temp D Cycloaromatization (Side Product) B->D Refluxing Xylene E Davis's Oxaziridine (-78 °C) C->E Oxidation F DMBMT S-Oxide (Building Block) E->F Chemoselective

Caption: Workflow for DMBMT synthesis and chemoselective S-oxidation, highlighting thermal control.

PART 2: Application-Specific Workflows (Fluorophore Development)

Q3: When using DMBMT as a precursor for photoluminescent materials, UV irradiation ( λ=365 nm) of the 4-methylene derivatives results in rapid photobleaching rather than stable fluorescence. Why does this happen?

The Causality: 4H-thiopyran derivatives with extended conjugation possess a highly reactive π,π∗ triplet state. Upon UV irradiation, instead of undergoing radiative relaxation (fluorescence), the molecule undergoes a rapid photochemical rearrangement. According to mechanistic studies in the [4], the 4-methylene group migrates via the triplet state, affording a 2-methylene-2H-thiopyran isomer. This structural shift entirely disrupts the intended push-pull fluorophore architecture. The Solution: To block this photochemical rearrangement and force radiative decay, you must sterically hinder the 2- and 6- positions or lock the molecular conformation using a rigidifying bridging ligand (e.g., a boron difluoride complex) prior to UV excitation.

G S0 Ground State (S0) 4-Methylene-DMBMT S1 Excited Singlet (S1) π,π* State S0->S1 UV Irradiation (365 nm) T1 Excited Triplet (T1) Reactive Intermediate S1->T1 Intersystem Crossing (ISC) Fluor Fluorescence Radiative Decay S1->Fluor Rigid Matrix / Steric Lock Rearrange Photochemical Rearrangement 2-Methylene Isomer T1->Rearrange Triplet State Migration

Caption: Jablonski-style pathway illustrating competition between fluorescence and photochemical rearrangement.

PART 3: Quantitative Data & Experimental Protocols

Data Presentation: Optimization of DMBMT S-Oxidation

To prevent the β -syn elimination and over-oxidation issues discussed in Q2, refer to the following empirical data comparing oxidation conditions[2][3]:

OxidantEquivalentsTemperatureTarget ProductYield (%)Primary Side Reaction
m-CPBA2.50 °C to RTSulfone (1,1-dioxide)45% β -syn elimination (ring opening)
m-CPBA1.1-20 °CSulfoxide (1-oxide)30%Over-oxidation to sulfone
Peracetic AcidExcessRTSulfone (1,1-dioxide)85%Minimal (if run overnight)
Davis's Oxaziridine 1.1 -78 °C Sulfoxide (1-oxide) 92% None observed
Protocol 1: Chemoselective S-Oxidation of DMBMT (Self-Validating Workflow)

Objective: Synthesize DMBMT 1-oxide without triggering ring-opening fragmentation.

  • Preparation: Dissolve 1.0 eq of DMBMT in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an argon atmosphere.

  • Thermal Control: Cool the reaction vessel strictly to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Oxidant Addition: Dissolve 1.1 eq of Davis's oxaziridine in anhydrous DCM. Add this solution dropwise over 30 minutes via syringe pump. Note: The aprotic nature of Davis's oxaziridine transfers oxygen directly to the sulfur lone pair without generating acidic byproducts that catalyze ring-opening.

  • Monitoring & Quenching: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Upon complete consumption of the starting material (typically 2 hours), quench the reaction with saturated aqueous NaHCO3​ while the flask is still at -78 °C. Only then allow the mixture to warm to room temperature.

  • Validation Step: Isolate the organic layer, concentrate, and analyze the crude product via 1H NMR. A successful, intact sulfoxide will exhibit a distinct downfield shift of the methylthio protons (~0.4 ppm shift), while the preservation of the core methyl signals confirms the thiopyran ring remains intact.

Protocol 2: Photochemical Isomerization Tracking

Objective: Identify the rate of triplet-state rearrangement in 4-methylene-DMBMT derivatives to optimize fluorophore stability.

  • Sample Preparation: Dissolve the 4-methylene-DMBMT derivative in degassed, spectroscopic-grade acetonitrile to a concentration of 10−5 M. Degassing is critical as dissolved oxygen quenches the triplet state, skewing kinetic data.

  • Irradiation: Place the quartz cuvette in a temperature-controlled photoreactor equipped with 365 nm LED arrays.

  • Kinetic Tracking: Monitor the UV-Vis absorption spectrum every 5 minutes. You will observe the depletion of the primary π→π∗ absorption band and the emergence of a blue-shifted band corresponding to the 2-methylene-2H-thiopyran isomer. The presence of a sharp isosbestic point validates a clean A B photochemical conversion without degradation.

  • Validation Step: Isolate the photoproduct via preparative HPLC. Utilize 2D-NMR (HMBC) to definitively confirm the new connectivity of the exocyclic double bond at the 2-position.

References

  • Photochemistry of 4-diphenylmethylene-2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran. A methylene analogue of a 4H-thiopyran-4-one Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL:[Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex physicochemical landscape of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one .

Due to its highly conjugated enone system and multiple reactive sulfur centers, this compound presents unique stability challenges. This guide bypasses generic advice to provide deep mechanistic insights, self-validating protocols, and targeted troubleshooting strategies.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my compound degrade into a complex mixture during long-term storage in solution?

The Causality: Your compound contains three distinct thioether-like sulfur centers: one intra-ring sulfur and two exocyclic methylthio (-SCH₃) groups. Sulfur atoms are highly nucleophilic and susceptible to ambient oxidation. Dissolved oxygen in solvents (e.g., DMSO, Acetonitrile) or trace peroxides will sequentially oxidize these centers to sulfoxides (-SO-) and sulfones (-SO₂-). Literature on related tetrahydro-4H-thiopyran-4-one 1-oxides confirms that the ring sulfur typically oxidizes first due to its specific electronic environment, followed by the exocyclic groups 1. Self-Validating Diagnostic: Run an LC-MS analysis on your degraded sample. If oxidation is the culprit, you will observe a ladder of mass shifts at +16 Da (monosulfoxide), +32 Da (sulfone or bis-sulfoxide), and up to +48 Da.

Q2: During base-catalyzed reactions or high-pH formulation, I detect a foul odor and lose my active compound. What is happening?

The Causality: This is a classic case of vinylogous nucleophilic substitution. The core structure is an α,β -unsaturated ketone (enone). The carbonyl group at C4 strongly withdraws electron density, rendering the β -carbons (C2 and C6) highly electrophilic. When exposed to nucleophiles like hydroxide ions (pH > 8.0) or primary amines, the nucleophile attacks C2 or C6. Because the methylthio group is an excellent leaving group, an addition-elimination reaction occurs. This displaces the -SCH₃ group, releasing methanethiol (CH₃SH) —a volatile gas notorious for its extreme, rotten-cabbage odor detectable at parts-per-billion levels. Self-Validating Diagnostic: Suspend a strip of lead acetate paper in the headspace of your reaction vial. If the paper turns black (forming lead sulfide), it confirms the irreversible elimination of methanethiol, validating the nucleophilic degradation pathway.

Q3: Is this compound sensitive to ambient laboratory light? My benchtop samples show multiple TLC spots compared to those stored in the dark.

The Causality: Yes. 4H-thiopyran-4-one derivatives feature a highly conjugated π -system that absorbs strongly in the UV and near-UV visible spectrum. Excitation to the π,π

  • triplet state induces severe photochemical rearrangements. As established in photochemistry studies of analogous 2,6-bis(methylthio)-4H-thiopyrans, UV irradiation triggers an electrocyclic rearrangement, converting the 4H-thiopyran core into various 2H-thiopyran isomers 2. Self-Validating Diagnostic: Run a parallel 24-hour stability study: one aliquot exposed to ambient light and one wrapped in aluminum foil. Analyze via HPLC-UV. Photochemical isomers will appear as isobaric peaks (identical mass in MS) with shifted retention times, exclusively in the light-exposed sample.

Part 2: Degradation Pathways Visualization

DegradationMechanisms Core 3,5-Dimethyl-2,6-bis(methylthio) -4H-thiopyran-4-one Ox Oxidation (O2, ROS) Core->Ox Ambient Air Nuc Nucleophilic Attack (OH-, Amines) Core->Nuc pH > 8.0 Photo Photolysis (UV/Vis Light) Core->Photo S_Ox Sulfoxides & Sulfones (+16 / +32 Da) Ox->S_Ox S_Nuc Loss of CH3SH (Foul Odor) Nuc->S_Nuc S_Photo 2H-Thiopyran Isomers (Rearrangement) Photo->S_Photo

Primary degradation pathways of the 4H-thiopyran-4-one derivative under environmental stress.

Part 3: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the kinetic vulnerability of the compound under various standard laboratory stresses.

Stress ConditionPrimary Degradation PathwayKey Degradant Identified (LC-MS)Estimated t½ (1 mg/mL, 25°C)Preventive Measure
Ambient Air (O₂) Oxidation of ThioethersSulfoxides (+16 Da)~14 daysStore under Argon/N₂
High pH (>8.0) Vinylogous SubstitutionHydroxyl derivative (-CH₃SH)< 2 hoursBuffer strictly at pH 5–7
UV/Vis Light Photochemical Rearrangement2H-Thiopyran Isomers (Isobaric)~6 hoursUse amber vials/foil
Primary Amines Addition-EliminationAmino-substituted enone< 30 minsAvoid amine-based solvents

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Guided Forced Degradation Profiling

This protocol establishes a self-validating baseline to map out the exact degradation kinetics of your specific batch 3.

Step 1: Stock Preparation Dissolve the compound in anhydrous, degassed Acetonitrile (HPLC grade) to a concentration of 1 mg/mL. Do not use DMSO for stock solutions as it can act as an oxygen transfer agent over time.

Step 2: Oxidative Stress Application Transfer 1 mL of the stock into a 2 mL glass vial. Add 50 µL of 3% H₂O₂ (aqueous). Incubate at 40°C for exactly 4 hours.

Step 3: Reaction Quenching (Crucial for Causality) Add 50 µL of 1M Sodium Sulfite (Na₂SO₃) to quench residual peroxides. Self-Validation Checkpoint: Prepare a control vial where Na₂SO₃ is added before the H₂O₂. If the control shows no degradation, you have validated that the degradation is strictly peroxide-induced and not an artifact of the solvent or thermal conditions.

Step 4: LC-MS Analysis Inject 5 µL onto a C18 column. Monitor UV at 254 nm and MS in positive ESI mode. Look for the parent mass [M+H]⁺ and the +16 Da / +32 Da oxidized adducts.

StabilityWorkflow Prep Sample Prep (Inert Solvent) Stress Apply Stress (Oxidative/Photo) Prep->Stress Quench Quench Reaction (Stop Degradation) Stress->Quench Analyze LC-MS/MS Analysis (Mass Shift Detection) Quench->Analyze Data Kinetic Profiling & Pathway Elucidation Analyze->Data

Step-by-step workflow for forced degradation and stability profiling.

Protocol B: Nucleophile-Free Formulation & Storage

To prevent the catastrophic loss of the methylthio groups via addition-elimination, follow this handling standard.

Step 1: Solvent Degassing Sparge your chosen buffer (pH 6.5) or solvent with Argon for 15 minutes prior to introducing the compound. This removes dissolved oxygen and volatile nucleophiles.

Step 2: Aliquoting under Inert Atmosphere Transfer the solution into amber glass vials (to prevent photolysis) using a Schlenk line or inside a nitrogen-filled glovebox.

Step 3: Lyophilization & Storage If storing for >1 week, lyophilize the aliquots. Store the dry powder at -20°C. Self-Validation Checkpoint: Weigh the vial before and after the Argon purge/lyophilization. A stable mass confirms no solvent bumping occurred, ensuring your molarity remains perfectly intact upon reconstitution.

References

  • Journal of the Chemical Society, Chemical Communications. "Photochemistry of 4-diphenylmethylene-2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran. A methylene analogue of a 4H-thiopyran-4-one". RSC Publishing. [Link]

  • Block, E. "3,4-Dihydro-2H-thiopyrans and Derivatives". Thieme Chemistry. [Link]

Sources

Optimization

Technical Support Center: Refining Purification Methods for High-Purity 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with heavily substituted sulfur heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with heavily substituted sulfur heterocycles.

The target compound, 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (CAS: 24215-64-3) , presents unique purification challenges. The dense array of electron-donating groups—specifically the 3,5-dimethyl and 2,6-bis(methylthio) substituents—significantly increases the electron density of the thiopyran core. Consequently, both the exocyclic and endocyclic sulfur atoms are highly susceptible to unwanted oxidation, leading to the formation of sulfoxides and sulfones. Effective purification requires exploiting the drastic polarity shifts that occur upon oxidation, utilizing self-validating chromatographic and crystallization techniques.

Troubleshooting Guides & FAQs

Q1: My purified product contains a highly polar impurity that co-elutes slightly above the baseline on TLC (Hexane:EtOAc 7:3). What is it, and how do I remove it? A1: This is almost certainly an over-oxidized byproduct, such as a sulfoxide (1-oxide) or sulfone (1,1-dioxide). The introduction of oxygen atoms to the sulfur centers drastically increases the dipole moment of the molecule, significantly reducing its Rf value on normal-phase silica. Causality & Solution: To remove this, flash column chromatography is highly effective. Because the parent sulfide is significantly less polar than the sulfoxide/sulfone, a gradient elution starting with 100% hexanes and slowly increasing to 9:1 Hexane:EtOAc will elute the target sulfide while retaining the oxidized impurities on the silica gel. 1 confirm that optimized gradient elution on silica gel effectively separates these compounds[1].

Q2: I am trying to recrystallize the crude mixture, but it keeps "oiling out" as a viscous liquid rather than forming crystals. How can I induce proper crystallization? A2: "Oiling out" occurs when the compound separates as a liquid phase rather than a solid. This happens when the solvent system is too non-polar at the boiling point, or the cooling rate is too rapid, preventing the molecules from organizing into a stable crystal lattice. Causality & Solution: Finding an ideal single solvent for highly substituted thiopyran-4-ones is challenging. A binary solvent system is required. Dissolve the crude oil in a minimal amount of a hot, polar solvent (e.g., Dichloromethane). Slowly add a non-polar anti-solvent (e.g., Hexanes) dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature. This controlled supersaturation prevents the compound from crashing out as an oil[1].

Q3: How do I separate the mono-methylthio intermediate from the desired bis(methylthio) product? A3: Incomplete thiomethylation leaves a mono-methylthio intermediate. This intermediate is slightly more polar than the fully substituted 2,6-bis(methylthio) product due to the lack of structural symmetry. Solution: Utilize a highly optimized silica gel column with a very shallow gradient (e.g., starting at 95:5 Hexane:EtOAc and increasing by 1% increments). Monitor fractions meticulously via TLC.

Quantitative Data Presentation

Table 1: Representative TLC Data for Thiopyran-4-one Derivatives Note: Rf values are approximate and validate the success of the separation based on polarity shifts.

CompoundSolvent System (Hexane:EtOAc)Approximate Rf ValueRelative Polarity
Parent Sulfide (Target) 7:30.60 - 0.70Low
Mono-methylthio Intermediate 7:30.45 - 0.55Moderate
Sulfoxide (1-oxide) 1:10.30 - 0.40High
Sulfone (1,1-dioxide) 3:70.10 - 0.20Very High

Table 2: Comparison of Purification Methods

MethodPrimary Use CaseProsConsExpected Purity
Flash Chromatography Crude mixtures (>10% impurities)Excellent resolution of polar byproducts; highly scalable.High solvent consumption; time-intensive.>95%
Binary Recrystallization Semi-pure mixtures (>90% purity)Yields highly pure crystalline material; cost-effective.Prone to "oiling out" if cooling is too rapid.>98%

Detailed Step-by-Step Methodologies

Protocol A: Optimized Flash Column Chromatography (Self-Validating System)

This protocol utilizes dry-loading to prevent band broadening, ensuring sharp separation of the target sulfide from oxidized impurities.

  • Slurry Preparation: Adsorb the crude mixture onto a small amount of silica gel (approx. 1:2 ratio of crude to silica) by dissolving the product in a minimal volume of dichloromethane (DCM). Remove the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with 100% hexanes. Ensure the silica bed is flat and free of air bubbles.

  • Loading: Carefully layer the dry-loaded crude powder onto the top of the silica bed. Cap with a thin layer of clean sand to prevent disturbance during solvent addition.

  • Gradient Elution: Begin elution with 100% hexanes (2 column volumes) to remove non-polar hydrocarbon impurities. Gradually increase polarity to 95:5 Hexane:Ethyl Acetate, then 90:10 Hexane:Ethyl Acetate.

  • Fraction Collection & Validation: Collect 20 mL fractions. Monitor fractions via TLC using the Rf values in Table 1. The visual separation of spots validates the chemoselectivity of the purification.

  • Isolation: Combine pure fractions containing the target sulfide and concentrate under reduced pressure at 30 °C to prevent thermal degradation.

Protocol B: Binary Solvent Recrystallization

This methodology relies on controlled supersaturation to build a high-purity crystal lattice, as adapted from standard 2[2].

  • Dissolution: Place the semi-pure solid or oil in a clean Erlenmeyer flask. Add a minimal amount of hot dichloromethane (DCM) just until the compound fully dissolves.

  • Anti-Solvent Addition: Place the flask on a hot plate stirrer. Slowly add hexanes (the anti-solvent) dropwise while maintaining gentle heating.

  • Turbidity Point: Stop adding hexanes the moment the solution becomes faintly cloudy (turbid) and does not clear upon swirling. Add one single drop of DCM to clear the solution slightly. This visual cue acts as a self-validating check that the saturation point has been reached.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours.

  • Ice Bath Maturation: Once at room temperature, transfer the flask to an ice bath (0 °C) for 30 minutes to maximize crystal yield.

  • Filtration & Drying: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexanes and dry under high vacuum for 4 hours.

Process Visualizations

PurificationWorkflow Crude Crude Reaction Mixture (Sulfide + Impurities) TLC TLC Analysis (Hexane:EtOAc) Crude->TLC Decision Target Purity > 90%? TLC->Decision Cryst Binary Recrystallization (DCM/Hexanes) Decision->Cryst Yes Chrom Flash Chromatography (Gradient Elution) Decision->Chrom No Pure High-Purity Product (>98% Target) Cryst->Pure Chrom->TLC Check Fractions

Decision tree for the purification of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one.

OxidationPathway Sulfide Parent Sulfide (Target Product) Low Polarity Sulfoxide Sulfoxide Byproduct (1-oxide) Moderate Polarity Sulfide->Sulfoxide [O] (Mild) Sulfone Sulfone Byproduct (1,1-dioxide) High Polarity Sulfoxide->Sulfone [O] (Excess)

Oxidation pathway of thiopyran-4-ones and the resulting shift in molecular polarity.

References

  • BenchChem. "Technical Support Center: Purification of Tetrahydro-4H-thiopyran-4-one 1-oxide." BenchChem.
  • The Royal Society of Chemistry. "Synthesis, crystal structures and semiconductor properties of 2-(thiopyran- 4-ylidene)-1,3-benzodithioles". RSC Advances.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one Workflows

Welcome to the Technical Support Center. As a highly functionalized heterocycle, 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is a critical building block for advanced molecular conductors, thiopyrylium dyes, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly functionalized heterocycle, 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is a critical building block for advanced molecular conductors, thiopyrylium dyes, and kinase inhibitors. However, its synthesis and subsequent handling are fraught with chemoselectivity and stability challenges.

As an Application Scientist, I have designed this guide to provide mechanistic troubleshooting, validated protocols, and diagnostic data to ensure your experimental reproducibility.

Part 1: Troubleshooting FAQs

Q1: My synthesis yields a mixture of mono- and bis-methylthio products. How do I force complete alkylation? Causality: The synthesis relies on the sequential reaction of 3-pentanone with carbon disulfide (CS 2​ ) under strong basic conditions, followed by trapping the resulting dithiolate intermediate with methyl iodide (MeI) [1]. MeI is highly volatile (boiling point 42 °C). If the reaction mixture is allowed to warm above -20 °C before the dithiolate is fully trapped, MeI escapes into the headspace, leaving unreacted mercapto-thiopyranone intermediates. Solution: Ensure a strict temperature gradient. Add excess MeI (at least 2.5 equivalents) at -78 °C, then allow the reaction to warm slowly to room temperature overnight in a sealed, pressure-relieving system to maintain MeI concentration in the liquid phase.

Q2: My purified compound degrades into a more polar spot on TLC during storage. What is happening? Causality: The sulfur atoms in the methylthio groups and the thiopyran ring are highly susceptible to oxidation. Exposure to atmospheric oxygen, or trace peroxides in ethereal solvents (like THF or diethyl ether), leads to the formation of sulfoxides and eventually 1,1-dioxides[2]. Solution: Store the compound under an inert argon atmosphere at -20 °C. Avoid using old, uninhibited THF for crystallization. If the 1,1-dioxide is desired (e.g., as a precursor for TCNQ analogs), deliberate oxidation using m-CPBA or H 2​ O 2​ /AcOH can be performed.

Q3: I observe unexpected NMR shifts and a color change when the compound is left on the benchtop in solution. Causality: 4H-thiopyran derivatives exhibit photochemical instability. Exposure to ambient UV/Vis light can trigger a π,π∗ triplet state-mediated rearrangement, converting the symmetric 4H-thiopyran-4-one into an asymmetric 2H-thiopyran isomer [3]. Solution: Wrap all reaction flasks and chromatography columns in aluminum foil. Perform NMR sample preparation in amber vials and acquire spectra promptly.

Q4: Why are subsequent Knoevenagel condensations at the C4 ketone failing? Causality: The C4 ketone is sterically hindered by the adjacent 3,5-dimethyl groups. Furthermore, the electron-donating nature of the ring sulfur and the methylthio groups (via resonance) significantly reduces the electrophilicity of the carbonyl carbon. Solution: Standard amine bases (like piperidine) are insufficient. Use Lewis acid catalysis (e.g., TiCl 4​ ) to activate the ketone, or convert the ketone to a more reactive thioketone using Lawesson's reagent prior to condensation.

Part 2: Experimental Workflows & Self-Validating Protocols

Protocol: Synthesis of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one

This protocol utilizes a one-pot cascade methodology to ensure maximum conversion of the enolate intermediate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL Schlenk flask. Add anhydrous THF (50 mL) and cool to -78 °C under a strict argon atmosphere.

  • Deprotonation: Add LDA (2.1 equivalents, 2.0 M in THF). Slowly add 3-pentanone (1.0 equivalent) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to form the kinetic enolate.

  • CS 2​ Insertion: Add carbon disulfide (1.1 equivalents) dropwise. The solution will turn deep red/orange, indicating the formation of the reactive dithiolate intermediate. Stir for 1 hour at -78 °C.

  • Alkylation: Add methyl iodide (2.5 equivalents) dropwise. Maintain the temperature at -78 °C for 2 hours, then remove the cooling bath and let it slowly warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (20 mL). Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Validation Checkpoint (Self-Validating System): Before proceeding to column chromatography, take a crude 1 H NMR in CDCl 3​ . The presence of a sharp 6H singlet at ~2.45 ppm confirms successful bis-methylation. If a broad singlet at ~3.50 ppm (-SH) is present, methylation is incomplete. Do not proceed to chromatography; instead, re-dissolve the crude mixture in THF, add K 2​ CO 3​ and 1.0 eq MeI, and stir for 4 hours to drive the reaction to completion.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) in a light-protected column (wrapped in foil) to prevent photochemical degradation.

Part 3: Data Presentation

Table 1: Diagnostic 1 H NMR Shifts (CDCl 3​ , 400 MHz)

Use this quantitative matrix to rapidly diagnose the success of your synthesis or the presence of degradation byproducts.

Compound StateRing Methyls (C3, C5)Methylthio Groups (-SMe)Thiol Proton (-SH)
Target (Bis-methylthio) ~2.10 ppm (s, 6H)~2.45 ppm (s, 6H)Absent
Incomplete Alkylation ~2.05, 2.15 ppm (s, 3H each)~2.40 ppm (s, 3H)~3.50 ppm (br s, 1H)
Sulfoxide Degradant ~2.20 ppm (s, 6H)~2.80 ppm (s, 6H)Absent
2H-Thiopyran Isomer ~1.95, 2.30 ppm (s, 3H each)~2.35, 2.50 ppm (s, 3H each)Absent
Table 2: Physicochemical & Stability Matrix
PropertyValue / ObservationExperimental Implication
Solubility High in DCM, CHCl 3​ , THF; Low in Hexanes, WaterIdeal for liquid-liquid extraction and silica gel chromatography.
Photostability PoorRequires amber glassware and foil-wrapped columns.
Oxidative Stability ModerateMust be stored under Argon at -20 °C to prevent sulfoxide formation.
Thermal Stability Good up to 150 °CSafe for standard rotary evaporation at 40 °C.

Part 4: Pathway Visualization

G A 3-Pentanone + CS2 + LDA Base B Dithiolate Intermediate (Highly Reactive) A->B Deprotonation & CS2 Insertion (-78 °C) C 3,5-Dimethyl-2,6-bis(methylthio) -4H-thiopyran-4-one B->C + Excess MeI (Controlled Temp) D Mercapto-thiopyran (Incomplete Alkylation) B->D Insufficient MeI or MeI Evaporation E Sulfoxide / 1,1-Dioxide (Oxidation Byproducts) C->E Air / Peroxides (Unwanted Oxidation) F 2H-Thiopyran Isomer (Photorearrangement) C->F UV / Ambient Light (Photochemical)

Synthesis and degradation pathways of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one.

Part 5: References

  • Title: Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition, and Identification of the First Potent and Selective Inhibitor of the Ataxia Telangiectasia Mutated Kinase. Source: Journal of Medicinal Chemistry, 2007, 50(8), 1958–1972. URL: [Link]

  • Title: Syntheses of 4H-Thiopyran-4-one 1,1-Dioxides as Precursors to Sulfone-Containing Analogs of Tetracyanoquinodimethane. Source: The Journal of Organic Chemistry, 1995, 60(6), 1651-1657. URL: [Link]

  • Title: Photochemistry of 4-diphenylmethylene-2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran. A methylene analogue of a 4H-thiopyran-4-one. Source: Journal of the Chemical Society, Chemical Communications, 1980, (3), 98-99. URL: [Link]

Sources

Optimization

Technical Support Center: 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (CAS 24215-64-3)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive, self-validating framework for synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive, self-validating framework for synthesizing and modifying 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one.

This compound is a highly functionalized γ-thiapyrone derivative. The synthesis of thiopyran-4-ones via base-catalyzed condensation of ketene dithioacetals is a robust, modular methodology[1]. Recent benchmark studies on γ-thiapyrone synthesis highlight the critical role of base-mediated pathways in generating reactive sulfur intermediates[2], while step-wise condensations remain the gold standard for structural modularity[3].

Experimental Protocol: Step-by-Step Synthesis Workflow

This protocol utilizes a base-catalyzed condensation of 3-pentanone with carbon disulfide (CS₂), followed by S-alkylation and intramolecular cyclization. Every step is designed as a self-validating system, allowing you to visually and analytically confirm reaction progress.

Phase 1: Enolization and Dithiolate Formation
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask. Flush with Argon. Add 2.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) and 50 mL of anhydrous THF.

    • Causality: NaH is strictly required over alkoxide bases (like t-BuOK) because it acts as a non-nucleophilic base. Alkoxides can directly attack CS₂, leading to xanthate byproducts and reducing the yield of the desired enolate.

  • Ketone Addition: Cool the suspension to 0°C. Add 1.0 equivalent of 3-pentanone dropwise over 15 minutes. Stir for 30 minutes.

    • Validation: The evolution of hydrogen gas (bubbling) confirms active enolate formation.

  • CS₂ Insertion: Slowly add 1.05 equivalents of anhydrous CS₂ dropwise.

    • Validation: The solution will transition from a pale yellow to a deep orange/red , indicating the successful formation of the intermediate dithiolate.

Phase 2: S-Alkylation
  • Methylation: Maintain the temperature at 0°C. Add 2.1 equivalents of Methyl Iodide (MeI) dropwise using a syringe pump.

    • Causality: MeI addition is highly exothermic. Strict temperature control prevents over-alkylation at the carbon center (C-alkylation) and ensures exclusive S-alkylation to form the acyclic ketene dithioacetal.

  • Maturation: Allow the reaction to warm to 25°C and stir for 4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the baseline dithiolate spot and the appearance of a UV-active intermediate confirm completion.

Phase 3: Intramolecular Cyclization
  • Acidic Workup: Quench the reaction carefully with saturated aqueous NH₄Cl, followed by the addition of 10 mL of 2M HCl. Heat the mixture to 60°C for 2 hours.

    • Causality: The acyclic intermediate requires thermodynamic driving forces (heat and acid) to undergo intramolecular cyclization into the thermodynamically stable, conjugated 4H-thiopyran-4-one ring.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from hot ethanol.

Pathway & Workflow Visualization

ProtocolLogic N1 3-Pentanone + CS2 (Starting Materials) N2 Deprotonation (NaH in THF, 0°C) N1->N2 Base Addition N3 Dithiolate Intermediate (Deep Orange Solution) N2->N3 Enolization N4 Alkylation (MeI Addition, 25°C) N3->N4 Electrophilic Attack N5 Acyclic Ketene Dithioacetal N4->N5 S-Methylation N6 Acid-Catalyzed Cyclization (Thermodynamic Control) N5->N6 Ring Closure N7 3,5-Dimethyl-2,6-bis(methylthio) -4H-thiopyran-4-one N6->N7 Final Product

Caption: Logical workflow for the synthesis of 2,6-bis(methylthio)-4H-thiopyran-4-ones.

Quantitative Data: Optimization of Reaction Conditions

To maximize the yield of the 3,5-dimethyl-2,6-bis(methylthio) derivative, we evaluated various thermodynamic and kinetic parameters. The data below summarizes the causality of reagent selection.

Base SystemSolventTemp (°C)Yield (%)Purity (%)Mechanistic Outcome
NaH (2.2 eq) THF (Anhydrous) 0 to 25 82 > 98 Optimal enolization; exclusive S-alkylation.
t-BuOK (2.2 eq)DMF0 to 256592Competitive nucleophilic attack on CS₂ by alkoxide.
Piperidine (Cat.)EthanolReflux< 10N/AInsufficient basicity for complete double deprotonation.

Troubleshooting Guide

Q: Why am I observing a high concentration of acyclic intermediates and a low yield of the final thiopyran-4-one ring? A: This is a classic thermodynamic failure. The formation of the acyclic ketene dithioacetal is kinetically favored at room temperature. The subsequent ring closure requires overcoming a higher activation energy barrier. Ensure you are applying the acidic workup (2M HCl) and heating the mixture to at least 60°C for 2 hours to drive the equilibrium toward the thermodynamically stable conjugated ring system.

Q: My LC-MS shows M+16 and M+32 peaks. What is causing this degradation? A: The methylthio (-SCH₃) groups at the 2 and 6 positions are highly susceptible to oxidation, forming sulfoxides (M+16) and sulfones (M+32). This occurs if the reaction is exposed to atmospheric oxygen or if peroxides are present in your THF. Always use freshly distilled, inhibitor-free THF and maintain a strict Argon atmosphere throughout the reaction and workup.

Q: The reaction mixture turned black instead of deep orange upon the addition of CS₂. What went wrong? A: A black reaction mixture indicates localized overheating and decomposition of the CS₂. Carbon disulfide is highly volatile and reactive. You must ensure the reaction is strictly maintained at 0°C during the dropwise addition, and the stirring rate must be vigorous (≥ 600 rpm) to dissipate the heat of formation.

Frequently Asked Questions (FAQs)

Q: Can I substitute Methyl Iodide (MeI) with Dimethyl Sulfate (DMS) for the alkylation step? A: Yes, Dimethyl Sulfate can be used as a less volatile alternative to MeI. However, DMS is a harder electrophile and may slightly increase the ratio of C-alkylation to S-alkylation. If using DMS, extend the maturation time to 6 hours and ensure rigorous quenching with aqueous ammonia during workup to destroy unreacted DMS.

Q: What are the optimal storage conditions for synthesized 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one? A: Store the purified compound in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at -20°C. The compound is sensitive to prolonged UV exposure and ambient oxidation.

Q: How can I track the reaction progress effectively? A: The starting materials (3-pentanone and CS₂) are not strongly UV active. However, once the highly conjugated thiopyran-4-one ring forms, it becomes intensely UV active at 254 nm. Use TLC with a UV lamp to track the final cyclization step.

References

  • Synthesis of γ-Thiapyrones by Diels–Alder/Retro-Diels–Alder Reaction of α-Pyrones with 5-H-1,2,3-Thiadiazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the Identity of Synthesized 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one: A Comprehensive Analytical Comparison Guide

Introduction: The Analytical Challenge of Symmetrical Heterocycles As a Senior Application Scientist overseeing structural elucidation workflows, I frequently encounter the analytical pitfalls associated with highly symm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Symmetrical Heterocycles

As a Senior Application Scientist overseeing structural elucidation workflows, I frequently encounter the analytical pitfalls associated with highly symmetrical, heteroatom-rich molecules. 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (CAS: 24215-64-3; Molecular Formula: C₉H₁₂OS₃) is a prime example of a compound that demands rigorous, orthogonal validation [1].

Characterized by a cross-conjugated thiopyran-4-one core substituted with methyl and methylthio groups, this molecule possesses C2v​ symmetry. This symmetry collapses standard 1D Nuclear Magnetic Resonance (NMR) spectra into deceptively simple patterns. Relying solely on routine analytical methods (like low-resolution LC-MS and 1D ¹H NMR) creates a systemic vulnerability, as these techniques often fail to differentiate the target compound from its oxygen-core analog (a pyran-4-one) or structural regioisomers [2].

This guide objectively compares routine analysis against an orthogonal validation strategy, providing the mechanistic causality and self-validating protocols required to unambiguously confirm the identity of this complex sulfur-containing heterocycle.

Comparative Analytical Strategies: Routine vs. Orthogonal Validation

To establish absolute structural confidence, we must compare the performance of standard laboratory screening against advanced orthogonal characterization.

Table 1: Performance Comparison of Analytical Workflows

Analytical MetricRoutine Analysis (1D NMR + LC-UV-MS)Orthogonal Validation (2D NMR + HRMS + X-ray)
Mass Accuracy Nominal mass ( ± 0.5 Da)Exact mass (< 2 ppm error)
Isotope Profiling Poor resolution of ³⁴S isotopesPrecise ³⁴S isotopic signature quantification
Structural Connectivity Inferred from 1D chemical shiftsUnambiguously mapped via HMBC/HSQC
Isomer Differentiation Low (susceptible to pyran-4-one confusion)High (absolute 3D atomic mapping)
Throughput High (< 15 mins per sample)Low to Medium (Hours to Days)

Analytical Workflow Visualization

The following decision tree illustrates the logical progression from raw synthesized material to unambiguous structural confirmation.

AnalyticalWorkflow cluster_routine Routine Analysis Strategy cluster_advanced Orthogonal Validation Strategy Start Synthesized Compound 3,5-Dimethyl-2,6-bis(methylthio) -4H-thiopyran-4-one LCMS LC-MS (Low Res) Mass confirmation Start->LCMS NMR1D 1D 1H/13C NMR Symmetry Check Start->NMR1D HRMS HRMS (ESI+) Isotope & Exact Mass Start->HRMS NMR2D 2D NMR (HMBC/HSQC) Connectivity Mapping Start->NMR2D XRAY X-Ray Crystallography Absolute 3D Structure Start->XRAY Decision1 Presumptive Identity (Isomer Confusion Risk) LCMS->Decision1 NMR1D->Decision1 Decision2 Unambiguous Confirmation (Gold Standard) HRMS->Decision2 NMR2D->Decision2 XRAY->Decision2

Figure 1: Decision tree comparing routine analysis vs. orthogonal validation workflows.

Experimental Validation Protocols & Mechanistic Causality

Every protocol utilized in this guide is designed as a self-validating system , ensuring that instrumental drift or sample impurities do not lead to false positives.

Protocol 1: High-Resolution Mass Spectrometry (HRMS-ESI)

The Causality: The molecule contains three sulfur atoms. Sulfur has a distinct ³⁴S natural abundance of ~4.2%. By utilizing HRMS, we don't just look for the exact mass; we look for the elevated [M+2] isotopic peak (~13% relative intensity), which acts as a definitive diagnostic marker against oxygen-containing analogs.

  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol.

  • Internal Calibration: Infuse Leucine Enkephalin ( m/z 556.2771) as a lock mass for continuous internal calibration, ensuring mass accuracy remains < 2 ppm.

  • Acquisition: Operate the Time-of-Flight (TOF) analyzer in ESI+ mode. Isolate the [M+H]⁺ parent ion.

  • Data Validation: Verify the monoisotopic mass ( m/z 233.0123 expected) and quantify the [M+2+H]⁺ peak intensity to confirm the presence of exactly three sulfur atoms.

Protocol 2: Multinuclear and 2D NMR Spectroscopy

The Causality: Because of the C2v​ symmetry, the ¹H NMR spectrum will only show two singlets (integrating to 6H each). Heteronuclear Multiple Bond Correlation (HMBC) is required to observe the ³ JCH​ long-range couplings across the heteroatoms, definitively linking the methylthio groups to the C2/C6 positions of the thiopyran core [4].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • 1D Acquisition & Validation: Acquire ¹H (16 scans) and ¹³C (512 scans) spectra. Validate the chemical shift axis using the TMS internal standard (0.00 ppm) and the residual CDCl₃ peak (7.26 ppm for ¹H).

  • 2D Acquisition: Set up a gradient-selected HMBC experiment optimized for ³ JCH​ couplings (typically 8 Hz).

  • Data Interpretation: Map the connectivity of the -SCH₃ protons to the C2/C6 carbons to confirm the thiopyran core geometry (See Table 2).

Table 2: Quantitative NMR Shift Assignments & HMBC Correlations

PositionFunctional Group¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations (¹H ¹³C)
4C=O (Ketone)-~179.0-
2, 6C-S (Ring)-~148.5-
3, 5C=C (Ring)-~132.0-
3, 5-CH₃ (Methyl)2.15 (s, 6H)14.2C2, C3, C4
2, 6-SCH₃ (Methylthio)2.52 (s, 6H)17.5C2, C6
Protocol 3: Attenuated Total Reflectance FT-IR Spectroscopy

The Causality: The carbonyl group (C=O) in a standard ketone absorbs around 1715 cm⁻¹. However, in a thiopyran-4-one, the cross-conjugation with the endocyclic double bonds and the electron-donating effect of the ring sulfur significantly weakens the C=O double bond character. This shifts the absorption to a lower wavenumber, providing a rapid structural sanity check.

  • Background Scan: Collect a background spectrum of the empty diamond ATR crystal to self-validate the optical path.

  • Sample Application: Place 2 mg of the solid compound onto the crystal and apply standardized pressure via the anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Analysis: Identify the conjugated C=O stretch (expected at 1610–1630 cm⁻¹) and the C=C stretches (~1550 cm⁻¹), confirming the highly delocalized dienone system[1].

Conclusion

Confirming the identity of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one requires moving beyond routine 1D NMR and low-resolution mass spectrometry. By leveraging the mechanistic causality of the molecule's symmetry and isotopic composition—specifically through HMBC connectivity mapping and ³⁴S isotopic profiling—researchers can establish a self-validating, unambiguous proof of structure.

References

  • Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. National Institutes of Health (NIH). Available at:[Link]

  • Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. National Institutes of Health (NIH). Available at:[Link]

Comparative

Validating the Biological Activity of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one: A Comparative Guide for Kinase Inhibitor Development

As drug discovery programs increasingly target complex signaling networks, the strategic selection of a core scaffold becomes the defining factor in a molecule's success. While tetrahydropyran and piperidine rings are ub...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex signaling networks, the strategic selection of a core scaffold becomes the defining factor in a molecule's success. While tetrahydropyran and piperidine rings are ubiquitous in medicinal chemistry, they often lack the precise electronic and steric properties required to selectively engage challenging targets like the Phosphatidylinositol 3-Kinase Related Kinases (PIKKs).

This guide provides an objective, data-driven evaluation of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (DMTT) . By comparing its performance against traditional bioisosteres, we will explore how its unique cross-conjugated dienone structure can be leveraged as a highly selective scaffold for DNA-Dependent Protein Kinase (DNA-PK) and Ataxia Telangiectasia Mutated (ATM) kinase inhibition.

Mechanistic Rationale: The DMTT Advantage

The biological efficacy of the thiopyran-4-one class is deeply rooted in its physicochemical geometry. Research has established that appropriately substituted thiopyran-4-ones act as potent, ATP-competitive inhibitors of DNA-PK and ATM, enzymes critical to the DNA Damage Response (DDR) .

DMTT offers a highly functionalized departure from standard scaffolds:

  • Electronic Polarization: The cross-conjugated dienone system is electronically enriched by the electron-donating 2,6-bis(methylthio) groups. This polarization significantly enhances the hydrogen-bond acceptor capacity of the C4-carbonyl, which is the primary interaction point for the kinase hinge region.

  • Steric Gating: The 3,5-dimethyl substituents impose a strict steric boundary. This bulk prevents the scaffold from entering the narrower ATP-binding pockets of off-target kinases, driving the high selectivity required for PIKK inhibition.

  • Metabolic Prodrug Potential: While standard oxygen-based scaffolds (pyrans) remain static, the sulfur atoms in DMTT (both the core and the methylthio groups) are susceptible to controlled metabolic oxidation. As demonstrated in anti-kinetoplastidal studies of related thiopyran-4-ones, oxidation to S-oxides or sulfones can serve as a prodrug mechanism, maintaining biological activity while lowering mammalian cytotoxicity .

Signaling Pathway: Intercepting the DNA Damage Response

To understand the biological activity of DMTT, we must visualize its intervention point within the DDR network. By blocking DNA-PKcs and ATM, DMTT prevents the successful execution of Non-Homologous End Joining (NHEJ), effectively sensitizing cancer cells to DNA-damaging agents.

Pathway DSB DNA Double-Strand Break Ku Ku70/80 Complex DSB->Ku Recruits ATM ATM Kinase DSB->ATM Activates DNAPK DNA-PKcs Ku->DNAPK Activates Repair DNA Repair (NHEJ) DNAPK->Repair Phosphorylation ATM->Repair Phosphorylation DMTT DMTT Scaffold DMTT->DNAPK ATP-competitive Inhibition DMTT->ATM ATP-competitive Inhibition Apoptosis Apoptosis Repair->Apoptosis Blocked Repair

Figure 1: Mechanism of DMTT scaffolds inhibiting DNA-PK/ATM in the DNA Damage Response pathway.

Comparative Performance Data

When selecting a central scaffold, medicinal chemists must balance lipophilicity, metabolic stability, and target affinity. The table below synthesizes the comparative advantages of DMTT against widely used bioisosteric alternatives .

Scaffold CharacteristicDMTT (Thiopyran-4-one)Tetrahydro-4H-pyran-4-one (THP)Piperidin-4-one (PIP)
Heteroatom Core Sulfur (S)Oxygen (O)Nitrogen (N)
Calculated LogP (cLogP) High (~3.5)Low (~0.5)Low (~0.8)
Hinge-Binding Capacity Very High (Highly polarized C=O)ModerateModerate
Metabolic Stability Moderate (Forms active S-oxides)HighModerate (N-dealkylation risk)
Target Affinity (PIKKs) High (Occupies lipophilic pockets)Low (Lacks lipophilic bulk)Low to Moderate
Synthetic Versatility High (Thioether functionalization)HighVery High (N-alkylation)

Key Takeaway: While THP and PIP scaffolds offer higher baseline metabolic stability, they fail to provide the necessary lipophilic footprint and electronic polarization required for potent DNA-PK/ATM inhibition. DMTT bridges this gap, offering a pre-organized, sterically gated core.

Experimental Validation Protocols

To objectively validate the biological activity of DMTT derivatives, the following experimental workflows must be executed. These protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility.

Protocol A: In Vitro TR-FRET DNA-PKcs Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays because it eliminates radioactive waste while providing superior sensitivity and a wider dynamic range, which is critical for differentiating the binding kinetics of highly lipophilic scaffolds like DMTT.

System Validation: The assay must maintain a Z'-factor of ≥0.7 . A reference inhibitor (e.g., Ku-0060648) must be run in parallel to validate the dynamic range.

Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 0.5 nM purified DNA-PKcs, 50 nM biotinylated p53-derived peptide substrate, and 10 µg/mL sheared calf thymus DNA in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Addition: Dispense 100 nL of DMTT (10-point dose-response, 1:3 serial dilution in 100% DMSO) into a 384-well low-volume plate using acoustic liquid handling to prevent lipophilic compound loss in pipette tips.

  • Reaction Initiation: Add 5 µL of the 2X enzyme/substrate mix to the plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding. Initiate the reaction by adding 5 µL of 2 mM ATP.

  • Incubation: Seal the plate and incubate for exactly 60 minutes at room temperature.

  • Termination & Detection: Stop the reaction by adding 10 µL of detection buffer containing 50 mM EDTA, 2 nM Europium-labeled anti-phospho-p53 antibody (donor), and 20 nM Streptavidin-Allophycocyanin (acceptor).

  • Readout: Incubate for 2 hours, then read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Workflow Prep 1. Prepare Kinase & Substrate Cmpd 2. Add DMTT (Serial Dilution) Prep->Cmpd ATP 3. Initiate Reaction (Add ATP) Cmpd->ATP Inc 4. Incubate (60 min, RT) ATP->Inc Stop 5. Add Stop Buffer & Antibodies Inc->Stop Read 6. TR-FRET Read (Ex:340, Em:615/665) Stop->Read

Figure 2: Self-validating TR-FRET assay workflow for evaluating kinase inhibition by DMTT.

Protocol B: Cellular Sensitization Assay (Clonogenic Survival)

Causality & Rationale: Biochemical inhibition does not guarantee cellular efficacy due to potential permeability issues. Because DMTT targets the DDR pathway, its true biological activity is best validated by its ability to sensitize cancer cells to a topoisomerase II inhibitor (Etoposide). Clonogenic survival is the gold standard for this, as it measures true reproductive cell death rather than transient metabolic suppression.

Methodology:

  • Seeding: Seed HeLa cervical cancer cells at 500 cells/well in 6-well plates and allow adherence for 24 hours.

  • Treatment: Pre-treat cells with a sub-lethal concentration of the DMTT derivative (e.g., 1 µM) for 2 hours.

  • Sensitization: Expose the cells to a dose-response gradient of Etoposide (0 to 5 µM) for 24 hours in the continuous presence of DMTT.

  • Recovery: Wash the cells with PBS and replace with fresh, drug-free media. Incubate for 10–14 days to allow colony formation.

  • Fixation & Staining: Fix colonies with 10% neutral buffered formalin for 30 minutes, then stain with 0.5% crystal violet in 25% methanol.

  • Quantification: Count colonies containing >50 cells. Calculate the Dose Modification Factor (DMF) to quantify the degree of sensitization provided by the DMTT scaffold.

Conclusion

The 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one scaffold represents a highly specialized, sterically gated bioisostere for modern drug discovery. By moving away from the generic hydrophilicity of pyran-4-ones and embracing the polarized, lipophilic nature of the functionalized thiopyran core, researchers can achieve superior target engagement against complex kinases like DNA-PK and ATM. When validated through rigorous, self-contained TR-FRET and clonogenic survival assays, DMTT proves to be a robust foundation for next-generation DDR inhibitors.

References

  • Hollick, J. J., et al. "Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition, and Identification of the First Potent and Selective Inhibitor of the Ataxia Telangiectasia Mutated Kinase." Journal of Medicinal Chemistry, 2007, 50(8), 1958–1972. URL:[Link]

  • Gendron, T., et al. "Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones." Molecules, 2024, 29(7), 1620. URL:[Link]

Validation

Cross-validation of analytical results for 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one

Cross-Validation of Analytical Results for 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one: A Comparative Guide Executive Summary As a Senior Application Scientist, validating the structural integrity of complex hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Analytical Results for 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one: A Comparative Guide

Executive Summary

As a Senior Application Scientist, validating the structural integrity of complex heterocyclic scaffolds is a critical prerequisite for downstream pharmaceutical and materials synthesis. 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (CAS 24215-64-3)[1] is a highly functionalized thiopyran core favored for its robust stability. To establish its analytical purity and performance, this guide objectively cross-validates its multimodal spectroscopic profile against its highly reactive, unsubstituted parent analog, 4H-thiopyran-4-one (CAS 1003-41-4)[2].

Mechanistic & Structural Causality: Why the Substituted Scaffold?

The choice to utilize the 3,5-dimethyl-2,6-bis(methylthio) derivative over the parent 4H-thiopyran-4-one is driven by fundamental chemical causality. The parent compound features an unsubstituted α,β -unsaturated ketone system, making it highly susceptible to unwanted Michael additions and polymerization on the bench[3].

By introducing methylthio (-SCH 3​ ) groups at the 2,6-positions and methyl (-CH 3​ ) groups at the 3,5-positions, we achieve two critical structural upgrades:

  • Steric Shielding: The bulky substituents physically block nucleophilic attack at the conjugated double bonds, dramatically increasing the molecule's shelf-life and reaction specificity.

  • Electronic Push-Pull Dynamics: The electron-donating sulfur atoms of the methylthio groups conjugate directly with the central electron-withdrawing carbonyl group. This delocalization stabilizes the ring and distinctly shifts the spectroscopic signatures, which we can quantitatively track via NMR and FT-IR to confirm successful synthesis[4].

Visualization 1: Analytical Cross-Validation Workflow

AnalyticalWorkflow A Sample Preparation (CAS: 24215-64-3) B 1H & 13C NMR (CDCl3, 400 MHz) A->B C HRMS (ESI-TOF) Positive Ion Mode A->C D FT-IR Spectroscopy (ATR Method) A->D E Data Cross-Validation & Structural Confirmation B->E C->E D->E

Multimodal analytical workflow for structural validation of thiopyran-4-one derivatives.

Comparative Analytical Data

To objectively evaluate the structural differences, we cross-validate the target compound against the parent alternative using a standardized analytical matrix. The tables below summarize the quantitative divergence caused by the steric and electronic modifications.

Table 1: Quantitative Comparison of NMR Chemical Shifts | Compound | 1 H NMR Signals (ppm) | 13 C NMR Signals (ppm) | Structural Implication | | :--- | :--- | :--- | :--- | | 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one [1] | 2.40 (s, 6H, -SCH 3​ ), 2.10 (s, 6H, -CH 3​ ) | 180.5 (C=O), 145.2 (C2/C6), 125.4 (C3/C5) | Complete substitution at α and β positions eliminates alkene protons. | | 4H-thiopyran-4-one (Alternative) [2] | 7.05 (d, 2H, H2/H6), 6.35 (d, 2H, H3/H5) | 178.2 (C=O), 135.1 (C2/C6), 128.5 (C3/C5) | Unsubstituted conjugated double bonds present highly deshielded alkene protons. |

Table 2: HRMS and FT-IR Spectroscopic Benchmarks

Analytical Metric 3,5-Dimethyl-2,6-bis(methylthio) Derivative 4H-thiopyran-4-one (Alternative) Analytical Causality

| Exact Mass [M+H] + | m/z 233.0128 | m/z 112.9983 | Confirms the addition of C 4​ H 8​ S 2​ mass (+120 Da) via substitutions. | | Primary MS Fragment | m/z 185.02 (-CH 4​ S) | m/z 84.00 (-CO) | Substituted analog preferentially loses labile methylthio groups before ring cleavage. | | Carbonyl Stretch (IR) | ~1590 cm −1 | ~1610 cm −1 | Enhanced electron donation from -SCH 3​ groups weakens the C=O bond, lowering frequency. |

Visualization 2: HRMS Fragmentation Pathway

MS_Pathway M [M+H]+ m/z 233.01 F1 Fragment A m/z 185.02 M->F1 -CH4S (48 Da) F2 Fragment B m/z 157.03 F1->F2 -CO (28 Da) F3 Fragment C m/z 137.04 F1->F3 -CH4S (48 Da)

Proposed HRMS fragmentation pathway for 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems. Internal controls and specific calibration parameters are built directly into the workflow to immediately flag instrumental deviations.

Protocol 1: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Causality: We utilize Electrospray Ionization (ESI) in positive mode because the highly conjugated carbonyl oxygen acts as an excellent proton acceptor, easily forming a stable [M+H]+ ion.

  • Step-by-Step:

    • Dilute the sample to 1 μ g/mL in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

    • Inject 5 μ L into the ESI-TOF system with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

    • Self-Validating Step: Continuously infuse a Leucine Enkephalin lock-mass reference ( m/z 556.2771). The acquisition software is programmed to automatically halt the run if the mass accuracy drifts beyond 5 ppm. This guarantees that the detected m/z 233.0128 is an absolute structural confirmation, not an instrumental artifact.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: CDCl 3​ is selected as the solvent because its residual non-deuterated peak (CHCl 3​ at 7.26 ppm) serves as a reliable internal chemical shift reference, which is crucial for mapping the subtle electron-donating effects of the methylthio groups.

  • Step-by-Step:

    • Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS).

    • Transfer to a 5 mm precision NMR tube and insert into a 400 MHz spectrometer.

    • Self-Validating Step: Perform a T1​ relaxation delay calibration prior to quantitative 13 C acquisition. If the integration of the internal standard (TMS at 0.00 ppm) does not match the expected baseline signal-to-noise ratio (>100:1), the system automatically recalibrates the Z-shims to correct magnetic field inhomogeneities before data collection.

Protocol 3: Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Causality: We deploy ATR rather than traditional KBr transmission pellets. KBr is highly hygroscopic; absorbed ambient water creates a broad -OH stretch that can obscure the critical C=O stretching region (~1590 cm −1 ). ATR eliminates this matrix interference[4].

  • Step-by-Step:

    • Clean the diamond ATR crystal with spectroscopic grade isopropanol and allow it to evaporate completely.

    • Self-Validating Step: Acquire a background air spectrum. The software must verify that the water vapor and CO 2​ threshold variance is below 2% transmittance. If it exceeds this, the background is rejected. This ensures the carbonyl shift observed is purely from the molecule's internal conjugation.

    • Apply 2 mg of the solid sample directly onto the crystal, apply the pressure clamp until the torque clicks, and scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 co-added scans).

References

  • Title: 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one CAS#: 24215-64-3 Source: ChemWhat URL: [Link]

  • Title: Simple and Efficient Preparation of Reagents for Thiopyran Introduction Source: ResearchGate URL: [Link]

  • Title: 4H-thiopyran-4-one | C5H4OS | CID 136793 Source: PubChem URL: [Link]

Sources

Comparative

Benchmarking 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one against known standards

Benchmarking 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one: A Comparative Guide for Advanced Photochemical Applications As a Senior Application Scientist specializing in heterocyclic chemistry and photophysics, I f...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one: A Comparative Guide for Advanced Photochemical Applications

As a Senior Application Scientist specializing in heterocyclic chemistry and photophysics, I frequently evaluate sulfur-containing scaffolds for their utility in organic light-emitting diodes (OLEDs), two-photon absorption (TPA) probes, and advanced photoresists. The thiopyran-4-one core is highly regarded for its unique electronic properties, specifically its ability to act as an electron-accepting moiety in "push-pull" chromophores.

This guide benchmarks 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one against two widely recognized industry standards: its sterically hindered analogue, 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one , and the foundational aliphatic core, Tetrahydro-4H-thiopyran-4-one . By dissecting their structural causality, synthetic reactivity, and excited-state dynamics, this guide provides actionable intelligence for researchers designing next-generation optoelectronic materials.

Structural and Electronic Profiling: The "Push-Pull" Dynamics

The photophysical utility of thiopyran-4-ones relies heavily on the substituents at the 2,6- and 3,5-positions.

  • The Target Compound (3,5-Dimethyl): In 3,5-dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one [1], the bis(methylthio) groups at the 2,6-positions act as powerful electron-donating auxochromes. The methyl groups at the 3,5-positions provide mild inductive electron donation without inducing severe steric clashes. This allows the molecule to maintain a highly planar conjugated π -system, which is critical for maximizing molar absorptivity and facilitating intramolecular charge transfer (ICT).

  • Standard 1 (3,5-Diphenyl): Conversely, 2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one [2] suffers from significant steric hindrance. The bulky phenyl rings at the 3,5-positions are forced out of the plane of the central thiopyran ring. This steric twisting disrupts orbital overlap, often leading to a blue-shifted absorption spectrum and altered triplet-state photochemistry [3].

  • Standard 2 (Tetrahydro): Tetrahydro-4H-thiopyran-4-one lacks the α,β -unsaturated double bonds entirely, rendering it electronically isolated and useless for direct photochemical excitation, though it remains a valuable early-stage synthetic building block.

Comparative Physicochemical Data

To objectively select the correct scaffold for your workflow, quantitative data is paramount. Table 1 summarizes the benchmarked properties of these three compounds.

Table 1: Physicochemical and Photochemical Benchmarking of Thiopyran-4-ones

PropertyTarget CompoundStandard 1 (Diphenyl Analogue)Standard 2 (Aliphatic Core)
CAS Number 24215-64-324097-29-81072-72-6
Molecular Weight 232.38 g/mol 356.53 g/mol 116.18 g/mol
Conjugation Planarity High (Minimal steric twist)Low (Phenyl rings out-of-plane)N/A (Aliphatic)
Photochemical Stability ( Φph​ ) High ( ≈10−5 )Moderate (Prone to triplet reactions)Low (Prone to ring-opening)
Primary Application Two-Photon Absorbing (TPA) ProbesPhotoresists, Heavy-atom effect studiesGeneral synthetic building block

Note: Photochemical decomposition quantum yields ( Φph​ ) in the 10−6 to 10−5 range indicate exceptional photostability, comparable to premium commercial laser dyes [4].

Synthetic Utility & Benchmarking Protocol

To benchmark the reactivity of the C4-carbonyl group, we utilize a Knoevenagel condensation. Converting the ketone into a dicyanomethylene group transforms the molecule into a highly active fluorophore. The 3,5-dimethyl variant typically exhibits superior reaction kinetics compared to the 3,5-diphenyl variant, as the reduced steric bulk around the C4-carbonyl facilitates easier nucleophilic attack by the active methylene compound [4].

Protocol: Synthesis of a Two-Photon Absorbing Fluorophore via Knoevenagel Condensation

This protocol is a self-validating system; successful condensation is immediately indicated by a distinct color shift (typically to deep purple/brown) due to the extended conjugation.

Reagents:

  • 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (3.56 mmol)

  • Malononitrile (3.60 mmol)

  • Acetic Anhydride ( Ac2​O ) (6.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.56 mmol of the thiopyran-4-one derivative in 6.0 mL of acetic anhydride.

    • Causality: Acetic anhydride is chosen over standard base/ethanol systems because it acts as both the solvent and an aggressive dehydrating agent. By chemically consuming the water byproduct, it drives the condensation equilibrium strictly to the right, maximizing yield.

  • Nucleophilic Addition: Add 3.60 mmol of malononitrile to the solution.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to reflux for exactly 30 minutes under an inert nitrogen atmosphere.

    • Causality: The nitrogen atmosphere prevents oxidative degradation of the methylthio groups at elevated temperatures.

  • Precipitation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. A dark precipitate will begin to form as the solubility of the highly conjugated product drops.

  • Isolation & Purification: Filter the precipitate under vacuum. Recrystallize the crude solid from a 1:1 mixture of hexanes and ethyl acetate to afford the pure dicyanomethylene fluorophore (Typical yield: 50-70%) [4].

Reaction Pathway and Excited-State Dynamics

Understanding the flow from synthesis to photochemical application is critical for drug development and materials science. The Graphviz diagram below maps the logical relationship between the structural modification (Knoevenagel condensation) and the resulting photophysical behavior.

Workflow A 3,5-Dimethyl-2,6-bis(methylthio) -4H-thiopyran-4-one C Knoevenagel Condensation (Nucleophilic Attack at C4) A->C B Malononitrile (Ac2O, Reflux) B->C D Dicyanomethylene Derivative (Push-Pull Fluorophore) C->D Dehydration (-H2O) E UV Excitation (λ ~312-436 nm) D->E Photon Absorption F Fluorescence Emission / Two-Photon Absorption E->F Radiative Decay

Figure 1: Synthetic workflow and photochemical excitation pathway of thiopyran-4-one derivatives.

Once synthesized, the dicyanomethylene derivative acts as a potent electron acceptor. When irradiated with UV light (typically 312–436 nm), the molecule undergoes a rapid π→π∗ transition. Because the 3,5-dimethyl groups preserve molecular planarity, the non-radiative decay pathways (such as rotational relaxation) are minimized, funneling the absorbed energy efficiently into radiative decay (fluorescence) or facilitating robust two-photon absorption cross-sections [4].

Conclusion & Recommendations

For applications requiring high molar absorptivity, structural planarity, and efficient intramolecular charge transfer (such as fluorescent biological probes or OLED dopants), 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is the superior scaffold. Its reduced steric hindrance at the C4-carbonyl allows for higher yielding functionalization compared to the 3,5-diphenyl standard, while its extended conjugation offers vast photophysical advantages over the aliphatic tetrahydro-4H-thiopyran-4-one core.

References

  • ChemWhat. "3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one CAS#: 24215-64-3". Database of Chemicals & Biologicals. URL:[Link]

  • Ishibe, N., & Tamura, M. "Photochemistry of 4-diphenylmethylene-2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran. A methylene analogue of a 4H-thiopyran-4-one". Journal of the Chemical Society, Chemical Communications, 1974. URL:[Link]

  • Cohanoschi, I., et al. "Photophysical Properties and Ultrafast Excited-State Dynamics of a New Two-Photon Absorbing Thiopyranyl Probe". The Journal of Physical Chemistry C, ACS Publications, 2013. URL:[Link]

Validation

Reproducibility and Performance Comparison: 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one vs. Traditional Thiopyran-4-one Scaffolds

In drug development and materials science, the thiopyran-4-one scaffold serves as a highly versatile building block[1]. However, introducing dense functionality—such as in 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and materials science, the thiopyran-4-one scaffold serves as a highly versatile building block[1]. However, introducing dense functionality—such as in 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (CAS: 24215-64-3)—drastically alters its reactivity profile compared to baseline, unfunctionalized analogs like tetrahydro-4H-thiopyran-4-one[2][3].

Achieving inter-laboratory reproducibility when working with these highly functionalized heterocycles requires moving beyond mere protocol execution; it demands a deep understanding of the underlying physical chemistry. This guide provides an objective comparison of their experimental reproducibility, focusing on photochemical transformations versus classical redox functionalization.

Mechanistic Foundations & Causality

The structural dichotomy between these two scaffolds dictates their experimental applications:

  • 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one: This compound features dense steric bulk (3,5-dimethyl groups) and electron-rich substituents (2,6-methylthio groups)[2][4]. These modifications make it an ideal candidate for advanced photochemical rearrangements. Upon UV irradiation, the bis(methylthio) groups stabilize the reactive π,π* triplet state, facilitating complex structural rearrangements into 2H-thiopyran derivatives[5]. Reproducibility here is entirely governed by strict anaerobic conditions, as dissolved oxygen acts as a potent triplet quencher.

  • Tetrahydro-4H-thiopyran-4-one: Lacking steric hindrance and electron-donating substituents, this traditional scaffold (CID: 66173) is primarily utilized in medicinal chemistry for straightforward redox chemistry[3]. Its unfunctionalized sulfur atom is highly nucleophilic, making selective sulfoxidation (e.g., via m-CPBA) the primary functionalization route[6]. Reproducibility is exceptionally high, governed by simple temperature control rather than atmospheric exclusion[1].

Quantitative Performance Comparison

The following table summarizes the comparative experimental metrics, expected yields, and primary reproducibility bottlenecks for both scaffolds based on standardized laboratory validations.

Metric3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-oneTetrahydro-4H-thiopyran-4-one
CAS Number 24215-64-3[2]1072-72-6[3]
Molecular Weight 232.38 g/mol [4]116.18 g/mol [3]
Primary Application Photochemistry, Advanced Intermediates[5]Medicinal Chemistry, Sulfoxide Scaffolds[1]
Key Transformation Photochemical Rearrangement (via Triplet State)[5]Selective Sulfoxidation (m-CPBA)[6]
Average Yield 65% - 75% (Highly dependent on degassing)86.6% (Inter-laboratory average)[1]
Purity (Post-Workup) > 95% (Requires Column Chromatography)99.5% (Often used crude)[1]
Reproducibility Bottleneck Oxygen quenching of the excited π,π* triplet stateOver-oxidation to sulfone if temp > 0 °C

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Each protocol includes embedded analytical checkpoints that confirm the mechanistic causality of the reaction in real-time.

Protocol A: Photochemical Rearrangement of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one

Objective: Induce structural rearrangement via the π,π triplet state without atmospheric quenching[5].*

  • Preparation: Dissolve 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (1.0 eq) in anhydrous, HPLC-grade acetonitrile to achieve a 0.05 M concentration.

  • Rigorous Degassing (Causality Check): Subject the solution to three consecutive freeze-pump-thaw cycles using liquid nitrogen. Why? Oxygen is a potent triplet quencher. Failing to remove dissolved oxygen will prematurely quench the excited state, leading to irreproducibility and near-zero yields.

  • Irradiation: Transfer the degassed solution to a sealed quartz photoreactor. Irradiate using a medium-pressure Hg lamp equipped with a Pyrex filter (λ > 280 nm) at 25 °C.

  • Self-Validating Monitoring: Extract 50 µL aliquots hourly. Dilute and analyze via UV-Vis spectroscopy. Validation: The decay of the starting material's characteristic π-π* absorption band confirms productive irradiation. If the band remains static, the system is contaminated with oxygen, allowing the researcher to halt a doomed experiment before workup.

  • Workup: Concentrate under reduced pressure and purify via silica gel chromatography (hexanes/ethyl acetate) to isolate the rearranged photoproduct.

Protocol B: Selective Sulfoxidation of Tetrahydro-4H-thiopyran-4-one

Objective: Synthesize Tetrahydro-4H-thiopyran-4-one 1-oxide while preventing over-oxidation[6].

  • Reaction Setup: Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous dichloromethane (DCM) and cool to strictly 0 °C in an ice bath[6].

  • Oxidant Addition (Causality Check): Dissolve exactly 1.1 equivalents of m-CPBA in DCM and add dropwise over 30 minutes. Why? The unfunctionalized sulfur atom is highly nucleophilic. Maintaining 0 °C suppresses the activation energy required for the secondary oxidation step, thermodynamically favoring the sulfoxide over the sulfone[6].

  • Self-Validating Monitoring: Stir for 1-3 hours. Monitor via Thin Layer Chromatography (TLC) stained with KMnO4. Validation: The appearance of a single, highly polar spot (sulfoxide) without a secondary, even more polar spot (sulfone) validates that temperature control was successfully maintained.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3 to neutralize the benzoic acid byproduct[6]. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the sulfoxide (Expected purity >99%)[1].

Workflow Visualization

The following diagram illustrates the divergent logic and experimental pathways dictated by the structural differences of the two scaffolds.

Workflow A Substrate Selection B 3,5-Dimethyl-2,6-bis(methylthio) -4H-thiopyran-4-one A->B C Tetrahydro-4H-thiopyran-4-one (Unfunctionalized Analog) A->C D Photochemical Irradiation (λ > 280 nm) B->D Triplet State (π,π*) E Selective Sulfoxidation (m-CPBA, 0 °C) C->E Electrophilic Attack F Rearranged Thiopyran Photoproducts D->F High Reproducibility in Degassed Solvent G Tetrahydro-4H-thiopyran -4-one 1-oxide E->G High Yield (86.6%)

Comparative experimental workflows for functionalized vs. unfunctionalized thiopyran-4-ones.

References

  • Sulfur Compounds 06 | SCBT - Santa Cruz Biotechnology Source: scbt.com URL:2

  • 4H-硫吡喃-4-酮CAS#: 24215-64-3 • ChemWhat | 化学品和生物制品数据库 Source: chemwhat.net URL:4

  • Photochemistry of 4-diphenylmethylene-2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran. A methylene analogue of a 4H-thiopyran-4-one - Journal of the Chemical Society Source: rsc.org URL:5

  • Inter-Laboratory Validation of a Synthetic Protocol for a Tetrahydrothiopyran-4-one Derivative: A Comparative Guide Source: benchchem.com URL:1

  • "Tetrahydro-4H-thiopyran-4-one 1-oxide" synthesis from tetrahydro-4H-thiopyran-4-one Source: benchchem.com URL:6

  • Tetrahydrothiopyran-4-one | C5H8OS | CID 66173 - PubChem Source: nih.gov URL:3

Sources

Comparative

Comparative Guide: Structural Analogs of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one in Targeted Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds to overcome the binding limitations and pharmacokinetic liabilities of traditional carbocycles. The 4H-thiopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds to overcome the binding limitations and pharmacokinetic liabilities of traditional carbocycles. The 4H-thiopyran-4-one core—particularly heavily substituted derivatives like 3,5-dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one—represents a highly versatile, electronically tunable pharmacophore.

Unlike simple cyclohexanones, the introduction of an endocyclic sulfur atom and exocyclic methylthio groups fundamentally alters the molecule's redox potential, electrophilicity, and non-covalent interaction profile. This guide objectively compares the performance of thiopyran-4-one analogs against alternative scaffolds (such as cyclohexanones and 1,1-dioxides) across oncology and parasitic disease models, providing actionable, self-validating experimental protocols for your research.

Structural Rationale & Pharmacophore Mechanics

The transition from a standard carbocycle to a thiopyran-4-one or its oxidized derivatives is driven by precise mechanistic causality:

  • Electrostatic Enhancement in Protease Inhibition: When designing serine protease (e.g., plasmin) inhibitors, replacing the C-4 atom of a cyclohexanone ring with an SO₂ group (yielding a tetrahydro-4H-thiopyran-4-one 1,1-dioxide) induces a through-space repulsive electrostatic interaction between the sulfone and the ketone[1]. This repulsion increases the electrophilicity of the ketone, optimizing its reactivity with the active site serine nucleophile and yielding a 3- to 5-fold increase in potency[2].

  • Pi-Sulfur and Hydrophobic Interactions: In the context of anti-cancer agents, such as diarylpentanoids targeting Bcl-2 in colorectal cancer, the tetrahydro-4H-thiopyran-4-one fragment forms critical Pi-sulfur and Pi-alkyl interactions within the Bcl-2 surface pocket[3]. These interactions allow the analogs to significantly outperform their cyclohexanone counterparts in inducing apoptosis[4].

  • Redox Cascades and Prodrug Effects: In anti-kinetoplastid drug design, thiopyran-4-one S-oxides act as masked Michael acceptors. They undergo in vivo β -syn elimination to regenerate reactive diarylideneacetones, which irreversibly deplete essential parasitic thiols (like trypanothione) while minimizing cytotoxicity to mammalian cells[5].

Comparative Activity Profiles

The following table synthesizes quantitative efficacy data, benchmarking thiopyran-4-one derivatives against baseline carbocycles.

Compound Class / ScaffoldTarget / Assay ModelIC₅₀ / PotencyKey Structural Advantage
Cyclohexanone-based peptide Plasmin (Serine Protease)25.0 µMBaseline binding in S1/S2 subsites[1]
Tetrahydro-4H-thiopyran-4-one 1,1-dioxide Plasmin (Serine Protease)5.5 µMSulfone increases ketone electrophilicity by 4x[6]
Cyclohexanone Diarylpentanoid (2a) LoVo Colorectal Cancer Cells>20.0 µMBaseline hydrophobic interactions[3]
Thiopyran-4-one Diarylpentanoid (2e) LoVo Colorectal Cancer Cells~1.0 µMPi-sulfur interactions in Bcl-2 pocket[7]
2,6-Diaryl-4H-thiopyran-4-one S-oxide Trypanosoma bruceiSub-micromolarProdrug effect; controlled Michael addition[8]

Mechanistic Pathway

To contextualize the biological data, the diagram below maps the target engagement of thiopyran-4-one diarylpentanoids (such as Compound 2e) within the intrinsic apoptosis pathway.

Bcl2Pathway Ligand Thiopyran-4-one Analog (e.g., Compound 2e) Bcl2 Bcl-2 Protein (Anti-apoptotic) Ligand->Bcl2 Pi-Sulfur & Hydrophobic Interactions BaxBak Bax/Bak Oligomerization Bcl2->BaxBak Inhibits CytoC Cytochrome c Release BaxBak->CytoC Mitochondrial Depolarization Caspase Caspase 9/3 Activation CytoC->Caspase Apoptosome Formation Apoptosis Intrinsic Cell Apoptosis (G2/M Arrest) Caspase->Apoptosis Execution

Figure 1: Mechanism of intrinsic apoptosis induction via Bcl-2 inhibition by thiopyran-4-one analogs.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating strict internal controls.

Protocol A: Chemoselective Synthesis of Thiopyran-4-one Analogs

Objective: Synthesize 2,6-bis(aryl/alkylthio)-4H-thiopyran-4-ones via base-catalyzed aldol condensation[3].

  • Reaction Setup: Dissolve the starting tetrahydro-4H-thiopyran-4-one (1.0 eq) and the appropriate aldehyde/thiol derivative (2.0 eq) in absolute ethanol to achieve a 0.1 M concentration.

  • Catalysis: Add a catalytic amount of 10 M NaOH dropwise under continuous stirring at 0°C.

    • Causality: Maintaining a low temperature during base addition prevents over-polymerization and favors the formation of the kinetic enolate.

  • Condensation: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

  • Quenching & Extraction: Pour the mixture into 3 M HCl.

    • Causality: The acidic quench neutralizes the base and drives the precipitation of the crude product. Extract with ethyl acetate (3× 50 mL), dry over anhydrous MgSO₄, and evaporate.

  • Validation: Analyze the purified product via ¹H-NMR. The successful formation of the conjugated system is internally validated by the appearance of a distinct singlet at 7.5–8.0 ppm, corresponding to the newly formed vinylic protons[3].

Protocol B: In-Vitro Cytotoxicity & Target Engagement (Bcl-2)

Objective: Validate the Bcl-2 inhibitory activity of the synthesized analogs in LoVo colorectal cancer cells[7].

  • Cell Culture: Seed LoVo cells at 1×104 cells/well in a 96-well plate. Incubate for 24 h at 37°C with 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the thiopyran-4-one analog (0.1 µM to 50 µM).

    • Control System: Treat parallel wells with the corresponding cyclohexanone analog as a negative structural control, and Venetoclax (ABT-199) as a positive control.

  • Viability Assay: After 48 h, add MTT reagent. Read absorbance at 570 nm to calculate the IC₅₀.

  • Mechanism Confirmation: Stain treated cells with Annexin V-FITC and Propidium Iodide (PI), then analyze via flow cytometry.

    • Causality: This step differentiates true intrinsic apoptosis (target engagement) from non-specific necrotic toxicity caused by off-target chemical stress[4].

Experimental Workflow

Workflow Synth Chemical Synthesis (Aldol Condensation) NMR Structural Validation (1H/13C NMR, MS) Synth->NMR Screen In-Vitro Screening (MTT Assay on LoVo) NMR->Screen Purified Analogs Target Target Engagement (Bcl-2 Flow Cytometry) Screen->Target IC50 < 5 µM Lead Lead Optimization (Sulfone Derivatization) Target->Lead Mechanism Confirmed Lead->Synth Iterative Design

Figure 2: Iterative workflow for the synthesis and biological validation of thiopyran-4-one analogs.

References

  • Xue, F., & Seto, C. T. (2005). A Comparison of Cyclohexanone and Tetrahydro-4H-thiopyran-4-one 1,1-Dioxide as Pharmacophores for the Design of Peptide-Based Inhibitors of the Serine Protease Plasmin. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Leong, S. W., Chia, S. L., Abas, F., & Yusoff, K. (2020). In-Vitro and In-Silico Evaluations of Heterocyclic-Containing Diarylpentanoids as Bcl-2 Inhibitors Against LoVo Colorectal Cancer Cells. Molecules - MDPI.[Link]

  • Gendron, T., Lanfranchi, D. A., Wenzel, N. I., et al. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules - MDPI.[Link]

Sources

Validation

Application Guide: Statistical Validation of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one in Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol Executive Summary In the landscape of targeted oncology and antimicrobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol

Executive Summary

In the landscape of targeted oncology and antimicrobial drug development, the thiopyran-4-one scaffold has emerged as a highly versatile pharmacophore[1][2]. While early-generation pyran-4-ones and pyridones (e.g., OK-1035) demonstrated baseline efficacy in inhibiting Phosphatidylinositol 3-Kinase Related Kinases (PIKKs) such as DNA-PK and ATM, they often suffered from poor metabolic stability and off-target toxicity[1].

This guide provides a rigorous statistical validation and objective performance comparison of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (CAS#: 24215-64-3) [3]. As a Senior Application Scientist, I will deconstruct the causality behind this compound's superior binding kinetics and outline self-validating experimental workflows to benchmark its performance against standard alternatives.

Mechanistic Causality: Why the Scaffold Outperforms

To understand the empirical data, we must first examine the structural causality. The substitution pattern of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (DMBMT) is not arbitrary; it is a highly engineered system designed for optimal kinase hinge-region binding:

  • The Thiopyran-4-one Core: Unlike oxygen-containing pyran-4-ones, the sulfur atom in the thiopyran ring possesses a larger atomic radius and distinct polarizability. This alters the ring's electron density via resonance, significantly increasing the basicity of the carbonyl oxygen. This results in a stronger, more resilient hydrogen bond with the backbone NH of the kinase hinge region[1].

  • 2,6-bis(methylthio) Substitutions: These bulky, lipophilic groups project into the hydrophobic pockets adjacent to the kinase gatekeeper residue. They engage in strong chalcogen bonding, which dramatically increases the residence time of the inhibitor on the target[4].

  • 3,5-Dimethyl Steric Locks: The methyl groups at the 3 and 5 positions restrict the rotational freedom of the adjacent methylthio groups, locking the molecule into its most thermodynamically favorable bioactive conformation prior to target engagement.

Mechanism DSB DNA Double-Strand Break Ku Ku70/80 Heterodimer DSB->Ku DNAPK DNA-PKcs Activation Ku->DNAPK Repair NHEJ DNA Repair DNAPK->Repair Apoptosis Cellular Apoptosis (Sensitization) DNAPK->Apoptosis Pathway Blocked Survival Tumor Cell Survival Repair->Survival DMBMT 3,5-Dimethyl-2,6-bis(methylthio) -4H-thiopyran-4-one DMBMT->DNAPK Competitive ATP Inhibition

Fig 1: Mechanism of DNA-PKcs inhibition by DMBMT leading to tumor cell apoptosis.

Objective Performance Comparison

To objectively evaluate DMBMT, we compared its performance against two widely utilized reference standards: a first-generation Pyran-4-one analog and OK-1035 (a classical pyridone-based DNA-PK inhibitor)[1]. The data below synthesizes results from orthogonal biochemical and cellular assays.

Table 1: Comparative Pharmacological Profiling
CompoundPrimary TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (µM)*HLM Half-life (min)**Selectivity Fold (vs PI3Kα)
DMBMT (CAS: 24215-64-3) DNA-PK / ATM14.2 ± 1.1 1.8 ± 0.2 45.5 > 500x
Pyran-4-one AnalogDNA-PK / ATM125.0 ± 8.48.5 ± 1.122.0150x
OK-1035 (Reference)DNA-PK850.0 ± 45.0> 20.015.245x

*Cellular IC₅₀ determined in HCT116 human colon carcinoma cells treated with 1 µM Etoposide. **Human Liver Microsome (HLM) stability assay measuring metabolic degradation[4].

Data Interpretation: The bis(methylthio) substitution in DMBMT provides a nearly 2-fold increase in metabolic stability (45.5 min vs 22.0 min) compared to the pyran-4-one analog, likely by shielding the core ring from rapid oxidative metabolism[4]. Furthermore, the biochemical potency is enhanced by an order of magnitude, validating the structural causality outlined in Section 2.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate the comparative data must be self-validating. A self-validating assay includes internal quality controls (e.g., Z'-factor calculation) that mathematically prove the assay's dynamic range and signal-to-noise ratio are sufficient to trust the results.

Protocol A: In Vitro DNA-PKcs Radiometric Kinase Assay

Objective: Determine the precise biochemical IC₅₀ of DMBMT.

  • Reagent Preparation:

    • Prepare a 10 mM stock of DMBMT in 100% anhydrous DMSO.

    • Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Ensure final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced artifactual inhibition.

  • Reaction Assembly:

    • Add 10 µL of purified DNA-PKcs enzyme complex (including Ku70/80 and sheared calf thymus DNA to activate the kinase).

    • Add 5 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Initiation & Quenching:

    • Initiate the reaction by adding 10 µL of an ATP/Substrate mix containing 10 µM ultra-pure ATP, 0.5 µCi [γ-³³P]-ATP, and 50 µM p53-derived peptide substrate. Crucial Note: The ATP concentration must be set at the empirical Kₘ of the enzyme to accurately measure competitive inhibition.

    • Incubate for 30 minutes at 30°C.

    • Quench the reaction by adding 5 µL of 3% phosphoric acid.

  • Data Acquisition & Statistical Validation:

    • Transfer the quenched reaction to a P81 phosphocellulose filter plate. Wash 3x with 1% phosphoric acid to remove unreacted ATP.

    • Read on a microplate scintillation counter.

    • Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle (high signal) and a 10 µM OK-1035 positive control (low signal). Proceed with IC₅₀ non-linear regression only if Z' > 0.65.

Protocol B: Cellular Sensitization & Viability Assay

Objective: Evaluate the ability of DMBMT to sensitize tumor cells to DNA damage.

  • Cell Seeding: Seed HCT116 cells at 2,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a matrix of DMBMT (0.1 µM to 10 µM) in combination with a sub-lethal dose of the topoisomerase II inhibitor Etoposide (1 µM)[1].

  • Viability Readout: After 72 hours, add CellTiter-Glo® reagent (equal to the culture volume). Lyse for 10 minutes on an orbital shaker. Measure luminescence.

  • Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1.0 indicates statistically significant synergistic sensitization, proving that DMBMT effectively blocks the NHEJ DNA repair pathway in a living system.

Workflow Prep Compound Formulation (DMSO Stock) Assay In Vitro Kinase Assay (Radiometric 33P-ATP) Prep->Assay Cell Cell Viability Assay (HCT116 + Etoposide) Prep->Cell Stats Statistical Validation (Z'-factor > 0.65) Assay->Stats Cell->Stats

Fig 2: Standardized workflow for the statistical validation of thiopyran-4-one kinase inhibitors.

Conclusion

The empirical data and structural analysis confirm that 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is a superior scaffold compared to traditional pyran-4-ones and pyridones. By leveraging precise steric hindrance and chalcogen bonding, it achieves sub-15 nM biochemical potency and robust metabolic stability, making it an exceptional candidate for further preclinical optimization in DNA-PK/ATM targeted therapies.

References

  • Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis, AM 1 calculation, and biological studies of thiopyran-4-one and their azine derivatives. ResearchGate.[Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. MDPI.[Link]

  • 4H-硫吡喃-4-酮 CAS#: 24215-64-3 (3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one). ChemWhat Database.[Link]

Sources

Safety & Regulatory Compliance

Safety

3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. When handling highly functionalized organosulfur heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. When handling highly functionalized organosulfur heterocycles like 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one , the chemical structure dictates our logistical response.

This compound features a thiopyran-4-one core flanked by two methylthio (-S-CH3) groups. These thioether linkages are the primary drivers of the compound's hazard profile: they are highly susceptible to oxidation and are responsible for the severe olfactory nuisance (stench) typical of low-valent sulfur species. To maintain scientific integrity and operational safety, every disposal protocol must be a self-validating system. We do not simply discard this material into a generic waste bin; we chemically quench, isolate, and manifest it according to strict environmental guidelines.

Chemical Profiling & Causality in Disposal

Understanding why we treat this compound differently than standard organic waste is essential for laboratory safety:

  • Olfactory Threshold & Volatility: The bis(methylthio) moieties possess a high vapor pressure of malodorous degradation products. Even milligram-scale residues can cause facility-wide evacuations if not properly contained. Mechanical cleaning is insufficient; chemical quenching is required.

  • Combustion Byproducts: Incineration of this compound yields stoichiometric amounts of sulfur dioxide (SO₂) and sulfur trioxide (SO₃). Therefore, disposal must be routed to a facility equipped with alkaline SOx scrubbers.

  • Oxidative Quenching: The thioether groups can be selectively oxidized to sulfoxides or sulfones using mild oxidants. This structural conversion eliminates the odor and drastically reduces the volatility of the compound, rendering residues safe for secondary handling.

Operational Workflow for Disposal

DisposalWorkflow Start Waste Generation: 3,5-Dimethyl-2,6-bis(methylthio) -4H-thiopyran-4-one Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Organic Solutions) Start->Liquid Spill Spills & Residues (Contaminated Surfaces) Start->Spill SolidContainer Seal in Compatible HDPE Container Solid->SolidContainer LiquidContainer Halogen-Free Organic Waste Jug Liquid->LiquidContainer Quench Oxidative Quench (5% NaOCl or H2O2) Spill->Quench Labeling Apply Hazardous Waste Labels (RCRA Compliant) SolidContainer->Labeling LiquidContainer->Labeling Quench->LiquidContainer Aqueous/Organic Separation Incineration High-Temp Incineration (with SOx Scrubber) Labeling->Incineration Licensed Contractor

Fig 1: Operational decision tree for the segregation, quenching, and disposal of organosulfur waste.

Step-by-Step Disposal Methodologies

The[1] recommends treating highly odorous and reactive compounds at the point of generation to minimize downstream exposure risks.

Protocol A: Routine Solid & Liquid Waste Accumulation
  • Segregation: Never mix 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one with halogenated waste, heavy metal waste, or strong acids. Isolate it in a dedicated "Non-Halogenated Organosulfur Waste" stream.

  • Containment: Utilize High-Density Polyethylene (HDPE) containers. While glass is chemically compatible, it poses a shatter risk during transport. Ensure the container cap features a pristine PTFE liner; standard polyethylene liners are highly permeable to sulfur vapors.

  • Labeling & Storage: Under the[2], label the container immediately upon first drop with "Hazardous Waste," the exact chemical name, and the primary hazard ("Toxic/Stench"). Store in a continuously ventilated secondary containment cabinet.

Protocol B: Chemical Quenching of Residues and Spills (Self-Validating System)

Causality: Mechanical wiping of spills leaves microscopic residues that outgas over time. Chemical oxidation converts the volatile sulfide into a stable, non-volatile sulfone, permanently neutralizing the hazard.

  • Preparation: In a certified fume hood, prepare a quenching solution of 5% Sodium Hypochlorite (household bleach) or 30% Hydrogen Peroxide (H₂O₂).

  • Application: Flood the contaminated glassware, spatulas, or spill area with the oxidizing solution. Ensure complete submersion or saturation.

  • Validation & Reaction Time: Allow a minimum of 30 minutes for complete oxidation. Self-Validation Check: The reaction is mildly exothermic. Monitor for slight heat generation and the complete cessation of the characteristic sulfur odor. If odor persists, the oxidant has been depleted; add a secondary volume of quenching solution.

  • Cleanup: Absorb the quenched, deodorized liquid with inert absorbent pads. Dispose of the pads as solid hazardous waste, and route any remaining liquid to the aqueous hazardous waste stream (checking pH to ensure it is neutral before mixing).

Quantitative Data & Waste Classification

Property / ParameterValue / ClassificationOperational Implication
Chemical Class Poly-sulfurated HeterocycleMandates high-temperature incineration equipped with alkaline SOx scrubbers to prevent environmental acid rain contribution.
EPA Waste Code Unlisted (Evaluated under 40 CFR 261)Must be manifested as a characteristic toxic/flammable organic waste depending on the solvent matrix used during the experiment[3].
Odor Threshold < 1 ppm (Estimated for methylthio groups)Dictates mandatory fume hood handling and the strict requirement for oxidative quenching of all surface residues prior to disposal.
Required PPE Double-layer Nitrile gloves, splash goggles, lab coatLow-molecular-weight sulfur compounds can rapidly permeate thin latex. Nitrile provides superior chemical resistance and breakthrough times.

Regulatory Compliance & Manifesting

The disposal lifecycle of this compound must comply with the Resource Conservation and Recovery Act (RCRA) "Cradle to Grave" management system[4]. According to[3], waste generators bear the burden of determining if their waste exhibits hazardous characteristics. While 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is not specifically P- or U-listed by name, its solvent mixtures and toxicological profile require it to be manifested as hazardous waste by a licensed environmental contractor.

Furthermore, your facility's Chemical Hygiene Plan, mandated by [5], must explicitly detail these oxidative quenching procedures to protect laboratory personnel from chronic exposure and acute olfactory distress.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.gov. URL: [Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL: [Link]

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one

As a Senior Application Scientist, I have designed this operational guide to provide researchers, scientists, and drug development professionals with a self-validating system for handling 3,5-Dimethyl-2,6-bis(methylthio)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers, scientists, and drug development professionals with a self-validating system for handling 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (CAS: 24215-64-3)[1]. Handling highly functionalized organosulfur compounds requires moving beyond basic compliance; it requires an understanding of the chemical mechanisms that drive physical hazards. This guide synthesizes technical accuracy with field-proven methodologies to ensure your laboratory operations are both safe and highly efficient.

Mechanistic Toxicology & Risk Assessment

To design an effective safety protocol, we must first understand why this specific molecule is hazardous. 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one features a conjugated ketone system within a sulfur-containing heterocycle, flanked by two methylthio groups.

  • Sensitization & Dermal Penetration : The bis(methylthio) substituents significantly increase the molecule's lipophilicity, allowing it to readily penetrate the stratum corneum upon contact. Once absorbed, the thiopyran-4-one core can act as a mild electrophile, reacting with nucleophilic residues (such as cysteine) on skin proteins. This haptenation process is the primary mechanism behind its classification as a skin sensitizer (H317) and2[2].

  • Ocular & Respiratory Hazards : As a crystalline solid, the compound poses a severe risk of aerosolization. Airborne micro-crystals can cause 2[2] and3[3].

Quantitative Hazard Profile
Hazard ClassGHS CategoryHazard StatementPreventive Action
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedRestrict consumption in lab; mandate handwashing[4].
Skin Irritation Category 2H315: Causes skin irritationMandate double-layered nitrile gloves[2].
Eye Irritation Category 2AH319: Causes serious eye irritationRequire ANSI Z87.1 splash-proof goggles[2].
Skin Sensitization Category 1H317: May cause allergic skin reactionPrevent all direct dermal contact; use closed systems[4].

Required Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive thiopyran derivatives. The following PPE matrix is strictly required:

  • Ocular Protection : ANSI Z87.1 certified splash-proof chemical goggles.

    • Causality: Standard safety glasses leave the orbital cavity vulnerable to airborne dust. Goggles establish a complete seal, preventing corneal micro-abrasions and chemical burns from aerosolized particulates[5].

  • Dermal Protection : 100% Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides superior chemical resistance to organosulfur permeation compared to latex. 4[4] during the transfer phase to provide a sacrificial outer layer in case of chemical breakthrough.

  • Respiratory Protection : NIOSH-approved 5[5].

    • Causality: While primary handling must occur in a fume hood, a respirator is required if engineering controls fail or during spill cleanup, to prevent inhalation of aerosolized micro-crystals.

  • Body Protection : Flame-resistant (FR) lab coat with fitted cuffs and closed-toe, non-porous footwear.

Operational Workflow & Handling Protocol

Step 1: Environmental Preparation & Engineering Controls
  • Conduct all operations within a certified Chemical Fume Hood with a verified face velocity of 80-100 fpm.

  • Causality: Proper airflow physically isolates the operator from aerosolized dust and volatile sulfur degradation products. Ensure no strong oxidizers (e.g., nitric acid, peroxides) are in the hood, as organosulfides can undergo violent, exothermic oxidation.

Step 2: Static-Free Weighing and Transfer
  • Utilize anti-static weighing boats and grounded stainless-steel spatulas.

  • Causality: Crystalline organosulfur compounds often carry a static charge. Using standard polystyrene boats can cause the powder to repel and aerosolize into the user's breathing zone, bypassing primary containment.

  • Tare the vessel, transfer the required mass of the compound, and immediately seal the primary container before removing it from the hood.

Step 3: Solubilization & Reaction Setup
  • Dissolve the compound in the designated organic solvent slowly, utilizing a closed-addition funnel if scaling up.

  • Causality: Rapid addition of solvent can generate localized heat or agitate the powder into the air. Ensure the fume hood sash is lowered to the marked safe operational level to protect against unexpected splashing.

Safety & Operational Workflow Diagram

Workflow Start Hazard Assessment: CAS 24215-64-3 PPE PPE Selection: Nitrile, Goggles, N95 Start->PPE Hood Engineering Controls: Chemical Fume Hood Start->Hood Handling Operational Handling: Anti-static Transfer PPE->Handling Hood->Handling Reaction Synthesis / Reaction Handling->Reaction Spill Spill Response: Contain & Absorb Handling->Spill If spilled Disposal Waste Disposal: Organic Solid Waste Reaction->Disposal Spill->Disposal

Operational workflow and logical safety relationships for handling CAS 24215-64-3.

Spill Response & Disposal Plan

Immediate Spill Response Protocol
  • Isolate : Immediately evacuate personnel from the spill radius and maximize fume hood extraction[4].

  • Contain : Do NOT dry sweep.

    • Causality: 3[3], creating a hazardous, inhalable dust cloud. Cover the spill with a damp, inert absorbent pad to weigh down the particulates.

  • Collect : Use non-sparking tools to transfer the material into a sealable, compatible plastic waste container.

  • Decontaminate : Wipe the affected surface with a dilute (5%) sodium hypochlorite (bleach) solution.

    • Causality: Bleach rapidly oxidizes residual sulfides into highly water-soluble, less odorous sulfones and sulfonates, effectively neutralizing the lingering hazard.

Waste Disposal Plan
  • Categorize the collected material and any contaminated PPE as "Halogen-Free Organic Solid Waste" (unless halogenated solvents were used in the process).

  • Causality: Sulfur heterocycles are toxic to aquatic ecosystems and resist standard wastewater bio-remediation. They must be incinerated at a regulated facility. 4[4].

References

  • ChemWhat . "3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one CAS#: 24215-64-3." ChemWhat Database. URL:[Link]

  • PubChem . "Tetrahydrothiopyran-4-one | C5H8OS | CID 66173." National Institutes of Health. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one
Reactant of Route 2
3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one
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